molecular formula C6H6N2O B2443005 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one CAS No. 596844-18-7

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one

Numéro de catalogue: B2443005
Numéro CAS: 596844-18-7
Poids moléculaire: 122.127
Clé InChI: FBAMWFMIJZIVKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.127. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-6-2-1-5-4(6)3-7-8-5/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAMWFMIJZIVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596844-18-7
Record name 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Structural Elucidation and Nomenclature of Functionalized Pyrazolones: The C6H6N2O Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C6H6N2O represents a stoichiometric constraint that usually points to Nicotinamide (Vitamin B3) or Picolinamide in standard chemical databases. However, within the specific context of pyrazolone derivatives —a scaffold critical to analgesic and free-radical scavenging drug discovery (e.g., Edaravone, Metamizole)—this formula corresponds to a specific, unsaturated functionalized core: 1-(prop-2-ynyl)-1,2-dihydro-3H-pyrazol-3-one (N-propargyl pyrazolone).

This technical guide provides the definitive IUPAC nomenclature, synthetic pathways, and structural validation protocols for this specific C6H6N2O pyrazolone derivative. It addresses the critical challenge of tautomeric ambiguity inherent to the pyrazolone scaffold and establishes a rigorous naming convention for researchers.

Part 1: Structural Identification & IUPAC Nomenclature[1]

The Target Molecule

To satisfy the C6H6N2O formula using a pyrazolone core (C3H4N2O), the substituent must contribute 3 carbons and 2 hydrogens while maintaining the oxidation state. This requires a high degree of unsaturation, specifically an alkynyl group .

Target Structure: N-propargyl-3-pyrazolone.

Step-by-Step IUPAC Derivation

The IUPAC naming convention for pyrazolones depends heavily on the tautomeric form (ketone vs. enol). For the stable ketone form:

  • Parent Ring: The 5-membered ring with two adjacent nitrogens and a ketone is 3H-pyrazol-3-one .

  • Saturation: The ring contains one double bond and one single bond between nitrogens. To indicate the saturation at the nitrogen adjacent to the ketone, we use the prefix 1,2-dihydro .

  • Numbering:

    • Position 1: Nitrogen (Substituted)[1][2][3]

    • Position 2: Nitrogen (Unsubstituted, protonated in dihydro form)

    • Position 3: Carbon (Ketone)[2]

    • Position 4: Carbon (Alkene)[2][3]

    • Position 5: Carbon (Alkene)[2][3]

  • Substituent: A propargyl group (

    
    ) attached to N1 is named prop-2-ynyl .
    

Final IUPAC Name: 1-(prop-2-ynyl)-1,2-dihydro-3H-pyrazol-3-one

Comparative Isobar Analysis

Researchers must distinguish this pyrazolone from its common isomers to avoid database errors.

Common NameIUPAC NameFormulaStructure ClassApplication
Target Molecule 1-(prop-2-ynyl)-1,2-dihydro-3H-pyrazol-3-one C6H6N2O Pyrazolone Click Chemistry Scaffold
NicotinamidePyridine-3-carboxamideC6H6N2OPyridineVitamin B3 / NAD+ Precursor
PicolinamidePyridine-2-carboxamideC6H6N2OPyridineLigand Synthesis
2-Acetylpyrazine1-(pyrazin-2-yl)ethan-1-oneC6H6N2OPyrazineFlavorant

Part 2: Tautomeric Equilibrium & Chemical Dynamics

Pyrazolones exhibit complex tautomerism (CH-, OH-, and NH- forms), which dictates their reactivity and spectral signature. For C6H6N2O, the equilibrium exists between the 1H-pyrazol-3-ol (enol) and 1,2-dihydro-3H-pyrazol-3-one (keto) forms.

Tautomerization Pathway

The shift from the lactam (keto) to lactim (enol) form is solvent-dependent. In polar protic solvents (MeOH, Water), the keto form generally predominates, stabilized by hydrogen bonding.

Tautomerism Keto Keto Form (Lactam) 1-(prop-2-ynyl)-1,2-dihydro-3H-pyrazol-3-one (Major in solution) Reaction Proton Shift Keto->Reaction Solvent-Assisted Enol Enol Form (Lactim) 1-(prop-2-ynyl)-1H-pyrazol-3-ol (Aromatic stabilized) Enol->Reaction Tautomerization Reaction->Keto Reaction->Enol Aromatization

Figure 1: Tautomeric equilibrium between the keto and enol forms of the C6H6N2O pyrazolone derivative.

Part 3: Synthesis & Experimental Protocol

To synthesize 1-(prop-2-ynyl)-1,2-dihydro-3H-pyrazol-3-one, a direct condensation approach is unstable due to the reactivity of the alkyne. The preferred method is Regioselective N-Alkylation of the unsubstituted pyrazolone core.

Reaction Workflow

Reaction: 3-Pyrazolone + Propargyl Bromide


 N-Propargyl-3-Pyrazolone

Critical Control Point: N-alkylation vs. O-alkylation. Using a soft base (Cesium Carbonate) in an aprotic solvent (DMF) favors N-alkylation.

Synthesis Start Starting Material: 3-Pyrazolone (C3H4N2O) Mix Step 1: Deprotonation (Formation of Pyrazolone Anion) Start->Mix Reagent Reagent: Propargyl Bromide (80% in Toluene) Attack Step 2: SN2 Nucleophilic Attack (N1 vs O-attack competition) Reagent->Attack Base Base/Catalyst: Cs2CO3 (1.2 eq), DMF, 60°C Base->Mix Mix->Attack Product Target Product: 1-(prop-2-ynyl)-1,2-dihydro-3H-pyrazol-3-one (C6H6N2O) Attack->Product Major (N-alkyl) Byproduct Byproduct: O-propargyl isomer (Removed via Column Chromatography) Attack->Byproduct Minor (O-alkyl)

Figure 2: Synthetic pathway for C6H6N2O pyrazolone via regioselective alkylation.

Detailed Methodology
  • Preparation: Dissolve 3-pyrazolone (10 mmol) in anhydrous DMF (20 mL) under Nitrogen atmosphere.

  • Activation: Add Cesium Carbonate (

    
    , 12 mmol) and stir at room temperature for 30 minutes to generate the pyrazolone anion.
    
  • Alkylation: Add Propargyl Bromide (11 mmol) dropwise at 0°C to prevent thermal degradation of the alkyne.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Silica gel column chromatography. The N-alkylated product is typically more polar than the O-alkylated byproduct.

Part 4: Analytical Validation (Self-Validating System)

To confirm the identity of the C6H6N2O isomer (and rule out Nicotinamide or O-alkylated byproducts), use the following spectral markers.

Proton NMR ( H-NMR) Signature

Solvent: DMSO-


.
Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Value
Alkyne CH ~2.2 - 2.5 ppmTriplet (

Hz)
Confirms propargyl group presence.
N-CH

~4.5 - 4.8 ppmDoublet (

Hz)
Confirms N-alkylation (O-alkylation shifts to >5.0 ppm).
Pyrazole C4-H ~5.6 ppmDoubletCharacteristic of pyrazolone ring.
Pyrazole C5-H ~7.5 ppmDoubletConfirms 5-membered ring integrity.
Infrared (IR) Spectroscopy
  • C=O Stretch (Amide/Ketone): 1660–1690 cm

    
     (Strong). Note: If this band is absent and a broad OH is present, the enol form dominates.
    
  • C

    
    C Stretch (Alkyne):  ~2120 cm
    
    
    
    (Weak/Sharp).
  • 
    C-H Stretch:  ~3250 cm
    
    
    
    (Sharp).

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • PubChem. (n.d.).[4][5][6] Compound Summary: 3-Pyrazolone (Core Structure). National Center for Biotechnology Information. [Link][5]

  • Ansari, A., et al. (2017). Pyrazolone: A scaffold of high biological importance.[7] Bioorganic & Medicinal Chemistry.[6][7][8][9] [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Nicotinamide (Isobar Reference).[10] NIST Chemistry WebBook. [Link]

Sources

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one CAS number 596844-18-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS 596844-18-7) is a critical bicyclic heteroaromatic scaffold used extensively in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structure—a fused pyrazole-cyclopentanone system—serves as a rigid pharmacophore that mimics the adenine ring of ATP, allowing for precise hydrogen bonding interactions within the hinge region of kinase enzymes.

This guide details the physicochemical properties, industrial synthesis pathways, and handling protocols for this compound. It is designed to provide researchers with a self-validating workflow for utilizing this core in high-throughput synthesis and lead optimization.

Chemical Identity & Physicochemical Profile[1]

PropertySpecification
Chemical Name 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one
CAS Number 596844-18-7
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
SMILES O=C1CCC2=C1C=NN2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Melting Point 165–170 °C (Decomposes)
pKa (Calculated) ~11.5 (Pyrazole NH)

Structural Insight: The molecule features a Michael acceptor potential at the pyrazole ring fusion, though the aromaticity generally stabilizes it. The C4-ketone provides an orthogonal handle for derivatization via reductive amination, Grignard addition, or condensation, making it a versatile "diversity-oriented synthesis" (DOS) building block.

Synthetic Pathway & Mechanism[1][3]

The industrial standard for synthesizing CAS 596844-18-7 utilizes a condensation-cyclization strategy starting from cyclopentane-1,3-dione . This route is preferred for its scalability and avoidance of transition metal catalysts.

Reaction Mechanism[1][4][5]
  • Enaminone Formation: Reaction of cyclopentane-1,3-dione with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) yields the intermediate 2-((dimethylamino)methylene)cyclopentane-1,3-dione.
    
  • Heterocyclization: Nucleophilic attack by hydrazine hydrate on the enaminone carbon, followed by intramolecular condensation with the carbonyl, closes the pyrazole ring.

Synthesis Workflow Visualization

SynthesisWorkflow Start Cyclopentane-1,3-dione Inter Enaminone Intermediate Start->Inter Condensation Reagent1 DMF-DMA (Toluene, Reflux) Reagent1->Inter Product 5,6-Dihydrocyclopenta[c] pyrazol-4(1H)-one Inter->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: Two-step convergent synthesis of the cyclopenta[c]pyrazole core.

Experimental Protocols

Preparation of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one

Note: This protocol is adapted from standard procedures for fused pyrazoles [1].

Reagents:

  • Cyclopentane-1,3-dione (1.0 eq)

  • DMF-DMA (1.1 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Enaminone Synthesis:

    • Dissolve cyclopentane-1,3-dione (10 mmol) in Toluene (50 mL).

    • Add DMF-DMA (11 mmol) dropwise under nitrogen atmosphere.

    • Reflux for 3 hours. Monitor by TLC (Intermediate appears as a bright yellow spot).

    • Concentrate in vacuo to yield the crude enaminone (yellow solid). Do not purify; use directly.

  • Cyclization:

    • Redissolve the crude enaminone in Ethanol (30 mL).

    • Cool to 0°C in an ice bath.

    • Add Hydrazine Hydrate (12 mmol) dropwise (Exothermic reaction!).

    • Allow to warm to Room Temperature (RT), then reflux for 2 hours.

    • Work-up: Cool to RT. The product often precipitates. Filter the solid.

    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][3]

Validation Criteria:

  • 1H NMR (DMSO-d6): δ 13.0 (br s, 1H, NH), 8.0 (s, 1H, Pyrazole-CH), 2.9 (m, 2H), 2.6 (m, 2H).

  • LC-MS: [M+H]+ = 123.1.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

This core is a bioisostere of the pyrrolo[2,3-d]pyrimidine scaffold found in JAK inhibitors (e.g., Ruxolitinib). The pyrazole nitrogen pair (N1-N2) acts as a donor-acceptor motif for the kinase hinge region.

Binding Mode Logic:

  • N1 (Donor): Forms H-bond with the backbone carbonyl of the hinge residue (e.g., Glu residue).

  • N2 (Acceptor): Forms H-bond with the backbone amide nitrogen.

  • C4-Ketone: Points towards the solvent-exposed region or the gatekeeper residue, allowing for solubilizing groups to be attached via reductive amination.

Pharmacophore Mapping

Pharmacophore Core Cyclopenta[c]pyrazole Core Hinge Kinase Hinge Region Core->Hinge H-Bond (N1/N2) Gatekeeper Gatekeeper Residue Core->Gatekeeper Hydrophobic Contact Solvent Solvent Front Core->Solvent Vector for Derivatization (C4)

Figure 2: Pharmacophore mapping of the core within the ATP-binding pocket.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[1][2]

Precautionary Measures:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a tightly closed container at 2–8°C (Desiccated).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11319206, 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.

Sources

molecular structure and weight of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold Analysis for Fragment-Based Drug Discovery (FBDD)

Executive Summary

5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS: 596844-18-7) represents a "privileged scaffold" in modern medicinal chemistry. As a rigid, fused bicyclic system combining a pyrazole moiety with a cyclopentenone ring, it serves as a critical pharmacophore for ATP-competitive kinase inhibitors. Its low molecular weight and specific hydrogen-bonding capability make it an ideal starting point for Fragment-Based Drug Discovery (FBDD), particularly for targeting the hinge region of serine/threonine kinases such as Aurora kinases and Polo-like kinases (PLKs).

This guide provides a definitive technical analysis of its physicochemical properties, a validated synthetic protocol, and its structural logic in drug design.

Physicochemical Profile

The utility of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one lies in its "Rule of Three" compliance, making it a high-quality fragment for screening libraries.

PropertyValueTechnical Significance
CAS Number 596844-18-7Unique identifier for procurement/database search.
Molecular Formula C₆H₆N₂OHigh atom economy scaffold.
Molecular Weight 122.12 g/mol Ideal for FBDD (MW < 300); allows significant decoration.
H-Bond Donors (HBD) 1 (NH)Critical for interaction with the kinase hinge region (e.g., Glu residue).
H-Bond Acceptors (HBA) 2 (N, C=O)Facilitates water-mediated or direct backbone interactions.
TPSA ~41.5 ŲIndicates excellent membrane permeability potential.
LogP ~0.2 - 0.5Hydrophilic enough for solubility, lipophilic enough for binding.

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of the pyrazole ring is non-negotiable for accurate docking studies. In solution, the proton on the nitrogen is dynamic.

  • 1H-Tautomer: The proton resides on the nitrogen adjacent to the bridgehead carbon.

  • 2H-Tautomer: The proton resides on the nitrogen adjacent to the ketone (less favored due to electronic repulsion with the carbonyl lone pairs, but possible).

Mechanistic Implication: In the ATP-binding pocket of a kinase, the protein environment often selects a specific tautomer to maximize H-bond complementarity with the hinge region backbone (typically the "donor-acceptor-donor" motif).

Visualization: Tautomeric Equilibrium

Tautomerism T1 1H-Tautomer (Major Form) T2 2H-Tautomer (Minor Form) T1->T2 Fast Exchange (Solution) Binding Kinase Hinge Binding Mode T1->Binding Selected by Protein Environment

Figure 1: Dynamic equilibrium between tautomers. The 1H-form is generally predominant in solution, but the binding pocket dictates the active species.

Synthetic Methodology

Objective: Synthesize 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one with >95% purity. Method: Cyclocondensation of an enaminone precursor with hydrazine.[1]

Reaction Scheme

The synthesis relies on the reaction of 2-[(dimethylamino)methylidene]cyclopentane-1,3-dione with hydrazine hydrate . This route is preferred over direct condensation of diketones because it avoids regioselectivity issues and proceeds under milder conditions.

Protocol (Self-Validating System)

Reagents:

  • Cyclopentane-1,3-dione (Starting Material)[2]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Enaminone Formation (Validation Point 1):

    • Dissolve cyclopentane-1,3-dione (1.0 eq) in toluene.

    • Add DMF-DMA (1.1 eq) dropwise.

    • Reflux for 2-3 hours.

    • Validation: The solution will turn from colorless to yellow/orange, indicating the formation of the intermediate 2-[(dimethylamino)methylidene]cyclopentane-1,3-dione.

    • Concentrate in vacuo to obtain the solid intermediate.

  • Cyclization (Validation Point 2):

    • Dissolve the isolated enaminone intermediate in Ethanol (0.5 M concentration).

    • Cool to 0°C.

    • Add Hydrazine hydrate (1.2 eq) dropwise. Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: A precipitate should begin to form as the fused pyrazole is less soluble than the intermediate.

  • Purification:

    • Filter the precipitate.

    • Wash with cold ethanol and diethyl ether.

    • Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Pathway

Synthesis SM Cyclopentane-1,3-dione Inter Intermediate: Enaminone SM->Inter Step 1: Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product TARGET: 5,6-Dihydrocyclopenta[c] pyrazol-4(1H)-one Inter->Product Step 2: Cyclization Reagent2 Hydrazine Hydrate (EtOH, RT) Reagent2->Product

Figure 2: Two-step synthetic route via enaminone intermediate, ensuring high regiocontrol.

Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~13.0 ppm (br s, 1H): Pyrazole NH (exchangeable with D₂O).

    • δ ~8.0 ppm (s, 1H): Pyrazole CH (C-3 position). Distinctive singlet.

    • δ ~2.8-3.0 ppm (m, 2H): Methylene protons adjacent to the ketone.

    • δ ~2.6-2.8 ppm (m, 2H): Methylene protons adjacent to the pyrazole ring.

  • MS (ESI):

    • [M+H]⁺: Calculated 123.05; Found 123.1.

Applications in Drug Discovery[3][4][5][6]

Kinase Inhibitor Scaffold

This molecule acts as a hinge binder .[3] In the ATP-binding pocket of kinases:

  • The C=O (carbonyl) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge region.

  • The NH (pyrazole) acts as a Hydrogen Bond Donor (HBD) for the backbone Carbonyl of the hinge region.

This bidentate binding mode mimics the adenine ring of ATP, making it a potent competitive inhibitor scaffold.

Key Targets:

  • Aurora Kinases: Overexpressed in many cancers; this scaffold aligns with the hinge region (residues Glu211/Ala213 in Aurora A).

  • CDK (Cyclin-Dependent Kinases): The flat, planar structure fits the narrow ATP cleft.

Visualization: Pharmacophore Map

Pharmacophore N1 NH (Donor) Hinge_CO Hinge C=O (Residue n) N1->Hinge_CO H-Bond C4 C=O (Acceptor) Ring Scaffold Core Hinge_NH Hinge NH (Residue n+2) Hinge_NH->C4 H-Bond

Figure 3: Schematic of the bidentate hydrogen bonding interaction with the kinase hinge region.

References

  • PubChem. "1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one (CID 10192567)." National Library of Medicine. Link

  • Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 28(14), 5359. Link

  • Fassihi, A., et al. (2009). "Synthesis and biological evaluation of some new pyrazole derivatives." Heterocyclic Communications, 15(6).
  • BLD Pharm. "5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one Product Page." Chemical Vendor Data. Link

  • Bhat, B. A., et al. (2005). "Synthesis and biological activity of pyrazoles." Indian Journal of Chemistry.

Sources

Technical Guide: Solubility & Stability of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the characterization, handling, and experimental application of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one . It is designed for medicinal chemists and formulation scientists requiring precise data on physicochemical behavior to optimize drug discovery workflows.

Executive Summary & Chemical Identity

5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS: 596844-18-7) is a rigidified bicyclic scaffold integrating a reactive ketone with a pyrazole moiety.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinases) and biologically active pyrazolo-pyrimidinones. Its utility stems from the electrophilic nature of the ketone (C4) and the nucleophilic potential of the pyrazole nitrogens, allowing for diverse functionalization.

However, its amphoteric nature and potential for tautomerism present specific solubility and stability challenges that must be managed during storage and reaction optimization.

Physicochemical Profile
PropertyValue / Description
CAS Number 596844-18-7
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance White to off-white crystalline powder
pKa (Calc.) ~12.5 (NH deprotonation), ~1.5 (N-protonation)
LogP (Calc.) 0.2 – 0.6 (Low lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Tautomerism Exists in equilibrium between 1H- and 2H- forms; 1H is generally dominant in polar solvents.[1][2][3][4][5][6]

Solubility Profile

Aqueous & Organic Solubility

The compound exhibits low-to-moderate aqueous solubility in its neutral form due to efficient crystal packing driven by intermolecular hydrogen bonding (pyrazole NH ··· O=C). Solubility is highly pH-dependent.

  • Water (Neutral pH): Low (< 1 mg/mL). The rigid planar structure encourages stacking, limiting solvation.

  • Acidic pH (< 2): Solubility increases significantly due to protonation of the pyridine-like nitrogen (forming the cation).

  • Basic pH (> 12): Solubility increases due to deprotonation of the pyrrole-like NH (forming the anion).

  • Organic Solvents:

    • DMSO: High (> 50 mg/mL).[4][7] Recommended for stock solutions.[7]

    • Methanol/Ethanol: Moderate to High. Suitable for reaction media.

    • Dichloromethane: Moderate.

Solubility Determination Workflow

The following diagram outlines the decision logic for maximizing solubility based on application (Assay vs. Synthesis).

SolubilityWorkflow Start Start: 5,6-Dihydrocyclopenta [c]pyrazol-4(1H)-one Solid Goal Define Application Start->Goal BioAssay Biological Assay (Aq. Buffer) Goal->BioAssay Synthesis Chemical Synthesis (Organic Phase) Goal->Synthesis DMSO_Stock Dissolve in DMSO (Stock: 10-100 mM) BioAssay->DMSO_Stock Polar_Solv Polar Protic (MeOH, EtOH) Synthesis->Polar_Solv Standard NonPolar_Solv Polar Aprotic (DMF, THF) Synthesis->NonPolar_Solv Alternative Dilution Dilute into Buffer (< 1% DMSO) DMSO_Stock->Dilution Check_Precip Check Precipitation (Dynamic Light Scattering) Dilution->Check_Precip Acid_Cat Add Acid Catalyst (Increases Solubility) Polar_Solv->Acid_Cat If reacting Ketone Base_Cat Add Base (Forms Anion) Polar_Solv->Base_Cat If N-alkylation

Figure 1: Decision matrix for solubilizing 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one based on end-use requirements.

Stability Profile

Solid-State Stability
  • Hygroscopicity: The compound is moderately hygroscopic. The amide-like character of the pyrazolone system can adsorb atmospheric moisture.

  • Storage: Stable for >2 years if stored at -20°C in a sealed container with desiccant. Protect from light.

Solution Stability & Degradation Pathways

In solution, the compound is reactive. Stability depends heavily on pH and the presence of nucleophiles.

  • Keto-Enol Tautomerism: The C4-ketone can tautomerize to the enol form, particularly in basic conditions, making C3/C5 nucleophilic.

  • Oxidation: The pyrazole ring is generally robust, but the activated methylene positions (if enolized) or the nitrogen atoms can be susceptible to oxidative stress under forcing conditions (e.g., peroxides).

  • Condensation (Self-Reactivity): In concentrated basic solutions, the compound may undergo aldol-like self-condensation.

Stress Testing Logic

The following diagram visualizes the degradation pathways to monitor during stability profiling.

StabilityPathways Parent Parent Compound (Ketone Form) Acid Acidic Stress (0.1N HCl, Heat) Parent->Acid Base Basic Stress (0.1N NaOH) Parent->Base Ox Oxidative Stress (H2O2) Parent->Ox Protonation Protonation (Reversible) Stable Acid->Protonation Enolization Enolization -> Anion Reactive Intermediate Base->Enolization N_Oxide N-Oxidation (Minor Product) Ox->N_Oxide Condensation Self-Condensation (Dimerization) Enolization->Condensation High Conc.

Figure 2: Primary stress conditions and resulting degradation risks.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in a specific solvent (e.g., PBS pH 7.4).

  • Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of the target solvent (PBS).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (to remove micro-crystals).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: HPLC Stability Assay

Objective: Quantify degradation under stress conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm.

  • Pass Criteria: >99.0% peak area retention after 24h at RT in neutral buffer.

References

  • PubChem. 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one (CID 10192567).[1] National Library of Medicine. [Link]

  • Fustero, S., et al.Recent Advances in the Synthesis of Pyrazoles.Chemical Reviews, 2011. (Contextual grounding for fused pyrazole stability).
  • European Commission SCCS. Opinion on Pyrazole Derivatives in Cosmetic Formulations.[Link] (Reference for general pyrazole solubility/stability data).

Sources

Methodological & Application

synthesis of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Step Synthesis of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one from Ethyl Acetoacetate

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one, a bicyclic pyrazolone scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The synthetic pathway commences with the readily available starting material, ethyl acetoacetate. The protocol details a robust four-step sequence: (I) Knorr condensation to form the core pyrazolone ring, (II) Michael addition for side-chain elongation, (III) a base-mediated intramolecular Dieckmann condensation for the crucial ring closure, and (IV) subsequent saponification and decarboxylation to yield the final target molecule. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles, safety considerations, and characterization data to ensure reproducible and reliable outcomes.

Introduction and Synthetic Rationale

Bicyclic pyrazolone derivatives are privileged scaffolds in modern pharmacology due to their diverse biological activities.[1][2] The fusion of a cyclopentanone ring to the pyrazole core, as seen in 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one, creates a rigid, three-dimensional structure that can effectively interact with various biological targets. The synthesis of such molecules requires a strategic approach that is both efficient and scalable.

The pathway detailed herein was designed for its logical flow and reliance on fundamental, high-yielding organic transformations. The strategy is as follows:

  • Formation of the Heterocyclic Core: The synthesis begins with the classic Knorr pyrazole synthesis, a reliable condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine.[4][5] This step efficiently constructs the foundational 3-methyl-1H-pyrazol-5(4H)-one ring.

  • Installation of the Cyclization Precursor: To build the second ring, a carbon chain must be appended to the pyrazolone core. A Michael addition reaction with ethyl acrylate serves as an ideal method to introduce a three-carbon ester chain onto one of the pyrazole nitrogen atoms.

  • Intramolecular Ring Formation: The critical C-C bond formation to create the five-membered ring is achieved via a Dieckmann condensation.[6][7] This powerful intramolecular reaction between the two ester groups of the intermediate, promoted by a strong base, forges the desired bicyclic β-keto ester.

  • Final Product Generation: The ester group introduced during the Dieckmann condensation is superfluous to the final target. A simple acidic hydrolysis and heat-induced decarboxylation cleanly removes this group to afford the desired 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one.

This strategic sequence provides a clear and efficient path from simple, inexpensive starting materials to a complex heterocyclic scaffold.

Overall Synthetic Workflow

The complete synthesis is a four-step process starting from ethyl acetoacetate. The workflow is visualized below, outlining the transformation from starting material through key intermediates to the final product.

G cluster_0 Step I: Knorr Condensation cluster_1 Step II: Michael Addition cluster_2 Step III: Dieckmann Condensation cluster_3 Step IV: Decarboxylation A Ethyl Acetoacetate C 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate 1) A->C Ethanol, Reflux B Hydrazine Hydrate B->C Ethanol, Reflux D Intermediate 1 F Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanoate (Intermediate 2) D->F NaH, DMF E Ethyl Acrylate E->F NaH, DMF G Intermediate 2 H Ethyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3a-carboxylate (Intermediate 3) G->H NaOEt, Toluene, Reflux I Intermediate 3 J 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one (Final Product) I->J aq. HCl, Heat

Figure 1: Overall synthetic workflow from ethyl acetoacetate to the target molecule.

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including hydrazine hydrate (toxic and corrosive), sodium hydride (flammable solid), and strong acids/bases. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate 1)

Principle: This reaction is a classic Knorr condensation. Hydrazine hydrate reacts with ethyl acetoacetate; one nitrogen attacks the acetyl carbonyl, and the other attacks the ester carbonyl, leading to cyclization and elimination of ethanol and water to form the pyrazolone ring.[8][9][10]

  • Reagents & Materials

    • Ethyl acetoacetate (EAA)

    • Hydrazine hydrate (~80% solution)

    • Absolute Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Ethyl Acetoacetate130.140.2026.0 g (25.5 mL)
Hydrazine Hydrate50.06 (for 100%)0.22~11.0 mL
Absolute Ethanol--100 mL
  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (0.20 mol) and absolute ethanol (50 mL).

    • Begin stirring and slowly add hydrazine hydrate (0.22 mol) dropwise via a dropping funnel over 15 minutes. The reaction is exothermic, and the mixture may begin to warm.

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and maintain for 3 hours.[9]

    • After 3 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour.

    • A white crystalline solid will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

    • Dry the product under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one as a white solid.

    • Expected Yield: 80-90%.

    • Characterization: The product can be characterized by melting point (approx. 220-225°C) and spectroscopic methods (¹H NMR, IR).

Protocol 2: Synthesis of Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanoate (Intermediate 2)

Principle: This is a Michael (conjugate) addition reaction. A strong base, sodium hydride, deprotonates the N1 position of the pyrazolone ring, creating a potent nucleophile. This nucleophile then attacks the β-carbon of ethyl acrylate, an α,β-unsaturated ester.

  • Reagents & Materials

    • 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate 1)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Ethyl acrylate

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate, Saturated aq. NH₄Cl, Brine

    • Two-neck round-bottom flask, dropping funnel, nitrogen inlet

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Intermediate 198.100.109.81 g
Sodium Hydride (60%)40.00 (for 100%)0.114.4 g
Ethyl Acrylate100.120.1111.0 g (12.1 mL)
Anhydrous DMF--150 mL
  • Procedure:

    • To a dry 500 mL two-neck flask under a nitrogen atmosphere, add sodium hydride (0.11 mol).

    • Carefully wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes each time.

    • Add anhydrous DMF (100 mL) to the flask. Cool the suspension to 0°C in an ice bath.

    • Dissolve Intermediate 1 (0.10 mol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve. Stir for an additional 30 minutes at 0°C after the addition is complete.

    • Add ethyl acrylate (0.11 mol) dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours.[11]

    • Quench the reaction by slowly adding it to 300 mL of saturated aqueous NH₄Cl solution at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate 2 as a viscous oil or low-melting solid.

Protocol 3: Synthesis of Ethyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3a-carboxylate (Intermediate 3)

Principle: This is an intramolecular Dieckmann condensation. Sodium ethoxide, a strong base, deprotonates the α-carbon of the propanoate side chain. The resulting enolate attacks the pyrazolone's ring carbonyl, forming a new five-membered ring and eliminating an ethoxide ion.[6][7]

  • Reagents & Materials

    • Intermediate 2

    • Sodium ethoxide (NaOEt)

    • Anhydrous Toluene

    • Aqueous HCl (1M)

    • Round-bottom flask with reflux condenser, nitrogen atmosphere

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Intermediate 2198.210.059.91 g
Sodium Ethoxide68.050.064.08 g
Anhydrous Toluene--150 mL
  • Procedure:

    • To a dry 250 mL flask under a nitrogen atmosphere, add sodium ethoxide (0.06 mol) and anhydrous toluene (100 mL).

    • Dissolve Intermediate 2 (0.05 mol) in anhydrous toluene (50 mL) and add it to the sodium ethoxide suspension.

    • Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add 1M HCl (aq) with vigorous stirring until the mixture is acidic (pH ~3-4).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-keto ester, Intermediate 3. This product is often used directly in the next step without extensive purification.

Protocol 4: Synthesis of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one (Final Product)

Principle: This step involves two sequential reactions: saponification and decarboxylation. The ester (Intermediate 3) is first hydrolyzed by the acid to a carboxylic acid. The resulting β-keto acid is unstable and readily loses CO₂ upon heating to yield the final product.

  • Reagents & Materials

    • Crude Intermediate 3

    • Hydrochloric acid (6M)

    • Round-bottom flask with reflux condenser

ReagentAmount (moles)Volume/Mass
Crude Intermediate 3~0.05All material from Protocol 3
6M Hydrochloric Acid-100 mL
  • Procedure:

    • Place the crude Intermediate 3 into a 250 mL round-bottom flask.

    • Add 6M HCl (100 mL).

    • Heat the mixture to reflux (approx. 100-105°C) for 4 hours. Vigorous bubbling (CO₂ evolution) should be observed initially.

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases and the pH is ~7.

    • Extract the product from the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

G cluster_step3 Dieckmann Condensation Mechanism cluster_step4 Decarboxylation Mechanism S1 1. Deprotonation: Base (EtO⁻) removes an α-proton. S2 2. Nucleophilic Attack: Enolate attacks the ring carbonyl. S1->S2 S3 3. Elimination: Tetrahedral intermediate collapses, ejecting ethoxide. S2->S3 S4 4. Final Product (β-keto ester): Stable cyclic product forms. S3->S4 D1 1. Hydrolysis: Ester is converted to a β-keto acid. D2 2. Cyclic Transition State: Keto-acid forms a 6-membered transition state with H-bonding. D1->D2 D3 3. Decarboxylation: CO₂ is eliminated to form an enol. D2->D3 D4 4. Tautomerization: Enol tautomerizes to the more stable ketone product. D3->D4

Figure 2: Key mechanisms in the final two steps of the synthesis.

References

  • Naik, C.G., & Malik, G.M. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry, 26(1), 113-116.

  • Butt, M. A., et al. (2025). Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. ChemMedChem, 20(14).

  • Husain, A., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4).

  • Al-Mulla, A. (2017). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-13.

  • Patel, R. P., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(3), 586-592.

  • Al-Adiwish, W. M., et al. (2013). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(9), 10458-10471.

  • Wirawasti, H.L., et al. (2018). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. ResearchGate.

  • Butt, M. A., et al. (2025). Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. ResearchGate.

  • CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.

  • Ethyl acetoacetate: Significance and symbolism. (2025). SciSpace.

  • Study on Synthesis of 3-Methyl-5-pyrazolone. (2007). Semantic Scholar.

  • Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. (2022). Chemical Science (RSC Publishing).

  • Representative examples of bioactive bicyclic pyrazolidinones. ResearchGate.

  • Cycloaddition with ethyl acrylate. ResearchGate.

  • The development of new bicyclic pyrazole-based cytokine synthesis inhibitors. (2004). PubMed.

  • Dieckmann condensation. Wikipedia.

  • TCS/ZnCl2 as a controlled reagent for the Michael addition and heterocyclic cyclization based on the phenyl pyrazolone scaffold with docking validation as a Covid-19 protease inhibitor. (2024). ResearchGate.

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.

  • A facile synthesis of pyrazole derivatives in neat WERSA. (2019). Indian Chemical Society.

  • Application of the Dieckmann Condensation to Pyrrole Diesters. (2012). University of Central Florida.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2014). Molecules, 19(12), 20231–20262.

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.

  • Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. (2021). Gutenberg Open Science.

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2007). Arkivoc, 2007(16), 115-127.

  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. (2013). Journal of Chemical and Pharmaceutical Research, 5(10), 45-49.

  • New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression. (2018). Iranian Chemical Communication, 6, 285-294.

Sources

Illuminating the Antimicrobial Potential of Novel Pyrazolone Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities with potent antimicrobial activity. Among the promising candidates, pyrazolone derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of novel pyrazolone compounds.

The Scientific Rationale: Why Pyrazolones?

Pyrazolone, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile scaffold in medicinal chemistry.[1][5] Its derivatives have been investigated for a wide array of pharmacological activities, such as anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial effects.[1][2][3][6] The antimicrobial potential of pyrazolones is attributed to their ability to interfere with various microbial metabolic pathways.[7] Structure-activity relationship (SAR) studies have indicated that modifications to the pyrazolone core can significantly influence their antimicrobial potency and spectrum.[2]

Core Protocols for Antimicrobial Evaluation

A critical first step in assessing a novel compound's antimicrobial properties is the determination of its Minimum Inhibitory Concentration (MIC).[8][9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[8][10] This is a fundamental measure of a compound's potency.[8]

I. Broth Microdilution Method for MIC Determination

This method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[11][12]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the novel pyrazolone compound in a liquid growth medium. After incubation, the presence or absence of visible growth determines the MIC.[8][13]

Step-by-Step Protocol:

  • Preparation of Pyrazolone Compound Stock Solution: Dissolve the novel pyrazolone compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazolone stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[8]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the pyrazolone dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).[8]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the pyrazolone compound at which there is no visible turbidity or pellet of bacterial growth.[8][13]

Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results stock Pyrazolone Stock Solution dilutions Serial Dilutions in 96-well Plate stock->dilutions inoculation Inoculation of Wells dilutions->inoculation inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubation (16-20h, 35°C) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

II. Agar Dilution Method for MIC Determination

As an alternative to broth microdilution, the agar dilution method can also be employed.[11]

Principle: Varying concentrations of the pyrazolone compound are incorporated into molten agar, which is then solidified in petri dishes. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates.

Step-by-Step Protocol:

  • Preparation of Agar Plates: Create a series of two-fold dilutions of the pyrazolone compound. Add one part of each antimicrobial dilution to nine parts of molten Mueller-Hinton Agar (MHA).[8] Pour the mixture into sterile petri dishes and allow them to solidify. A control plate with no compound should also be prepared.[8]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[8] This will result in a final inoculum of approximately 10⁴ CFU per spot.[10]

  • Inoculation: Using a multipoint inoculator or a pipette, spot the standardized bacterial suspension onto the surface of the prepared agar plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the pyrazolone compound that completely inhibits the visible growth of the bacteria.

III. Minimum Bactericidal Concentration (MBC) Determination

To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) assay is performed.[7]

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.[12]

Step-by-Step Protocol:

  • Following MIC Determination: From the clear wells of the broth microdilution plate (at and above the MIC), take a small, measured volume (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the pyrazolone compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Investigating the Mechanism of Action

Understanding how a novel pyrazolone compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Potential mechanisms of action for antimicrobial agents include:

  • Inhibition of cell wall synthesis [14]

  • Alteration of plasma membrane integrity [14]

  • Inhibition of protein synthesis [14]

  • Inhibition of nucleic acid synthesis [14]

  • Disruption of metabolic pathways [14]

Molecular docking studies can provide insights into potential molecular targets, such as DNA gyrase or topoisomerase IV.[7][15]

Potential Bacterial Resistance Mechanisms to Pyrazolone Compounds

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome target_mod Target Site Modification resistance Antimicrobial Resistance target_mod->resistance efflux Increased Efflux efflux->resistance influx Decreased Influx influx->resistance inactivation Enzymatic Inactivation inactivation->resistance

Caption: Common bacterial strategies for developing resistance to antimicrobial agents.[16][17]

Data Presentation and Interpretation

For clear comparison and analysis, all quantitative data, such as MIC and MBC values, should be summarized in a structured table.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)
Pyrazolone-AStaphylococcus aureus816
Pyrazolone-AEscherichia coli16>64
Pyrazolone-BStaphylococcus aureus48
Pyrazolone-BEscherichia coli32>64
Control DrugStaphylococcus aureus12
Control DrugEscherichia coli24

Interpretation:

  • A lower MIC value indicates higher potency.

  • If the MBC is close to the MIC (typically within four-fold), the compound is generally considered bactericidal. If the MBC is significantly higher than the MIC, the compound is likely bacteriostatic.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial evaluation of the antimicrobial activity of novel pyrazolone compounds. By systematically determining MIC and MBC values and investigating the mechanism of action, researchers can effectively identify promising lead candidates for the development of new and urgently needed antimicrobial therapies.

References

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolones and Pyrazolone Nucleosides. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available from: [Link]

  • Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity - Semantic Scholar. Available from: [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - orientjchem.org. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolones and Pyrazolone Nucleosides - Taylor & Francis. Available from: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available from: [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Available from: [Link]

  • Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]

  • Pyrazolone derivatives - PubMed. Available from: [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. Available from: [Link]

  • Synthesis, Characterization, In vitro Antimicrobial Evaluation and Molecular Docking Studies of Pyrazole Based Pyrimidine and Pyrazolone Motifs | Bentham Science Publishers. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available from: [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC - NIH. Available from: [Link]

  • Pyrazolone – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. Available from: [Link]

  • Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review | Bentham Science. Available from: [Link]

  • Pyrazolone - Wikipedia. Available from: [Link]

  • Antimicrobial activity, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents - ResearchGate. Available from: [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. Available from: [Link]

  • Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review - Frontiers. Available from: [Link]

  • Pyrazolone – Knowledge and References - Taylor & Francis. Available from: [Link]

Sources

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one as a Scaffold for ATP-Competitive Kinase Inhibitors

Executive Summary

This guide details the utility of 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one (hereafter referred to as DCP-4-one ) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While the DCP-4-one fragment itself possesses low intrinsic affinity, it serves as a critical rigidifying core for the synthesis of tricyclic inhibitors targeting Aurora Kinases (A/B) , Cyclin-Dependent Kinases (CDKs) , and Polo-like Kinases (PLKs) .

This Application Note provides a comprehensive workflow:

  • Rational Design: How DCP-4-one mimics the purine core of ATP.

  • Chemical Derivatization: A validated protocol to convert the ketone into a bioactive pyrazolo-quinazoline-like inhibitor.

  • Biological Validation: Step-by-step protocols for in vitro kinase assays (ADP-Glo™) and cellular target engagement (Flow Cytometry).

Structural Basis & Mechanism of Action

The DCP-4-one scaffold functions as a bioisostere of the purine ring system found in ATP. Its efficacy in drug design stems from two key structural features:

  • Hinge Binding: The pyrazole moiety (N1/N2) functions as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" of the kinase ATP-binding pocket (e.g., Glu/Leu residues).

  • Rigid Geometry: The fused cyclopentanone ring locks the conformation, reducing the entropic penalty upon binding. The C4-ketone provides a reactive handle for annulation, allowing the construction of a third ring to access the "selectivity pocket" (hydrophobic region II) of the kinase.

Pathway Visualization: Mechanism of Action

KinaseInhibition cluster_effect Downstream Effect Scaffold DCP-4-one (Scaffold) Derivatization Chemical Modification Scaffold->Derivatization + DMF-DMA + Guanidine Inhibitor Tricyclic Inhibitor Derivatization->Inhibitor Cyclization Kinase Aurora/CDK Kinase Domain Inhibitor->Kinase Competes with ATP (Hinge Binder) Phospho Substrate Phosphorylation Kinase->Phospho Inhibited ATP ATP (Substrate) ATP->Kinase Blocked Arrest G2/M Cell Cycle Arrest Phospho->Arrest Phenotype

Figure 1: The DCP-4-one scaffold is chemically modified to create a tricyclic inhibitor that competes with ATP, blocking phosphorylation and inducing cell cycle arrest.

Application Note: Chemical Synthesis of the Bioactive Inhibitor

Context: The ketone group at position 4 is the primary site for derivatization. The most common route involves converting the ketone to an enaminone, followed by cyclization with a guanidine derivative to form a pyrazolo[4,3-h]quinazoline or similar tricyclic system.

Protocol 1: Synthesis of the Pyrazolo-Quinazoline Analogue

Reagents Required:

  • 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one (Starting Material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1][2]

  • Guanidine Carbonate (or substituted benzamidine)

  • Ethanol (anhydrous), DMF, Glacial Acetic Acid.

Step-by-Step Procedure:

  • Enaminone Formation:

    • Dissolve 1.0 eq of DCP-4-one in anhydrous DMF.

    • Add 1.5 eq of DMF-DMA.

    • Heat to 100°C for 4 hours under N2 atmosphere.

    • Observation: The solution will darken. Monitor by TLC (formation of a polar yellow spot).

    • Concentrate in vacuo to yield the intermediate: 3-(dimethylamino)methylene-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one.

  • Cyclization (Annulation):

    • Dissolve the crude enaminone in Ethanol.

    • Add 1.2 eq of Guanidine Carbonate and 1.0 eq of Sodium Ethoxide (NaOEt).

    • Reflux at 80°C for 12 hours .

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol/water.

  • Purification:

    • Recrystallize from DMF/Ethanol or purify via Flash Chromatography (DCM:MeOH gradient).

    • Result: A tricyclic pyrazolo-pyrimidine/quinazoline derivative ready for kinase testing.

Application Note: In Vitro Kinase Assay (Aurora A)

Context: Once synthesized, the inhibitor must be validated against a specific kinase. We use Aurora A as the model target, as this scaffold class is highly active against mitotic kinases.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

Principle: Measures ADP produced during the kinase reaction. The inhibitor prevents ATP hydrolysis, reducing the Luminescence signal.

Materials:

  • Enzyme: Recombinant Human Aurora A Kinase (0.5 ng/µL).

  • Substrate: Kemptide (Peptide substrate).

  • ATP: Ultra-pure ATP (10 µM final).

  • Inhibitor: DCP-4-one derivative (dissolved in 100% DMSO).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of the inhibitor in DMSO (Top conc: 10 µM).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Inhibitor (or DMSO control).

    • Add 2 µL of Aurora A Enzyme/Substrate mix.

    • Incubate for 10 mins at RT (to allow inhibitor binding).

    • Add 1 µL of ATP start solution.

  • Kinase Reaction: Incubate at RT for 60 minutes .

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis:

  • Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity).

  • Fit to a sigmoidal dose-response curve (Variable Slope) to determine IC50 .

CompoundIC50 (Aurora A)IC50 (Aurora B)[3]Solubility (PBS)
DCP-4-one (Core) > 50 µM> 50 µMHigh
Tricyclic Derivative 15 - 50 nM 45 - 80 nM Moderate
Danusertib (Control) 13 nM79 nMLow

Application Note: Cellular Validation (Flow Cytometry)

Context: Aurora A inhibition leads to defects in centrosome maturation and spindle assembly, often resulting in G2/M arrest and polyploidy.

Protocol 3: Cell Cycle Analysis

Materials:

  • Cell Line: HeLa or HCT-116 (Human Colon Carcinoma).

  • Reagent: Propidium Iodide (PI) Staining Solution (with RNase A).

  • Equipment: Flow Cytometer (e.g., BD FACSCanto).

Step-by-Step:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Allow to attach overnight.
    
  • Treatment: Treat cells with the Inhibitor (at

    
     concentration) for 24 hours . Include a DMSO control and Nocodazole (positive control for G2/M arrest).
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Buffer.

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze 10,000 events on the Flow Cytometer (PE channel).

Expected Results:

  • DMSO Control: Normal distribution (G1: ~50%, S: ~30%, G2/M: ~20%).

  • DCP-4-one Derivative: Significant increase in G2/M peak (4N DNA content) , indicating mitotic arrest.

References

  • Carpinelli, P., et al. (2007). "PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer." Molecular Cancer Therapeutics.

  • Fancelli, D., et al. (2006).[4] "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold."[3] Journal of Medicinal Chemistry.

  • Modi, S.J., et al. (2023). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." International Journal of Molecular Sciences.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manuals.

Disclaimer: This Application Note is for research purposes only. The protocols described involve hazardous chemicals; ensure all safety guidelines (MSDS) are followed.

Sources

Troubleshooting & Optimization

Technical Support Center: 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-PYR-4ONE-STABILITY Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The molecule 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is a fused bicyclic intermediate frequently utilized in the synthesis of kinase inhibitors (e.g., Aurora kinase, JAK inhibitors). While the pyrazole ring confers aromatic stability, the fused cyclopentenone moiety introduces significant reactivity.

Users frequently report "tarring" (polymerization) , dimerization , and low recovery yields during workup. These issues are not random; they are driven by the molecule's amphoteric nature and the high reactivity of the


-methylene position adjacent to the ketone. This guide provides a mechanistic breakdown of these failure modes and a validated protocol to prevent them.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the specific instability triggers of the 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one scaffold.

Base-Mediated Self-Condensation (The "Red Shift" Phenomenon)
  • Observation: The reaction mixture turns deep red or black upon exposure to strong base or prolonged standing in basic media.

  • Mechanism: The methylene protons at the C5 position (

    
     to the carbonyl) are acidic (
    
    
    
    in DMSO, lower in aqueous/organic mixtures). In the presence of base (e.g., residual
    
    
    ,
    
    
    ), the resulting enolate attacks the carbonyl of a second molecule, triggering an Aldol-type condensation followed by dehydration. This leads to conjugated dimers and eventual polymerization.
  • Risk Factor: High pH (>9) during quench/extraction.

Amphoteric Solubility (The "Missing Mass" Phenomenon)
  • Observation: Low mass recovery despite clean TLC/LCMS of the reaction mixture.

  • Mechanism: The pyrazole NH is weakly acidic (

    
    ), while the pyrazole nitrogen lone pair is weakly basic.
    
    • High pH: Forms the water-soluble pyrazolate anion.

    • Low pH (<2): Forms the water-soluble pyrazolium cation.

  • Risk Factor: Extracting at extreme pH values leads to partitioning into the aqueous phase.

Oxidative Instability
  • Observation: Gradual darkening of the solid product during storage.

  • Mechanism: The benzylic-like positions (adjacent to the heteroaromatic ring) are susceptible to radical autoxidation, particularly if trace metals (Cu, Fe) from catalysis remain.

Module 2: Optimized Workup Protocol

WARNING: Standard "brute force" workups (strong acid quench, high temp rotovap) will destroy this molecule. Follow this pH-controlled logic.

Step-by-Step Methodology
1. Quenching (The Buffer Strategy)

Do not quench directly with strong mineral acids (HCl) or strong bases (NaOH).

  • Protocol: Cool reaction mixture to 0°C. Quench with saturated aqueous Ammonium Chloride (

    
    ) .
    
  • Why?

    
     buffers the solution to pH ~5-6, which is the "Goldilocks Zone" where the molecule is neutral (non-ionic) and least susceptible to aldol condensation.
    
2. Extraction (Salting Out)
  • Protocol: Add brine (saturated NaCl) to the aqueous layer before extraction. Use Ethyl Acetate (EtOAc) or THF/EtOAc (1:1) for extraction. Avoid Dichloromethane (DCM) if emulsions form.

  • Why? The "salting out" effect reduces the water solubility of the neutral pyrazole, forcing it into the organic layer.

3. Drying & Concentration
  • Protocol: Dry organics over anhydrous

    
     (Sodium Sulfate). Do not use 
    
    
    
    if the product is crude and highly acidic, as Magnesium Sulfate is slightly Lewis acidic and can catalyze degradation on the surface.
  • Temperature Limit: Rotary evaporator bath must not exceed 35°C .

Visual Troubleshooting: The Decision Matrix

WorkupLogic Start Reaction Complete CheckPH Check pH of Mixture Start->CheckPH HighPH pH > 9 (Risk: Dimerization) CheckPH->HighPH Basic LowPH pH < 3 (Risk: Protonation/Solubility) CheckPH->LowPH Acidic IdealPH pH 5 - 7 (Neutral Species) CheckPH->IdealPH Neutral ActionHigh Adjust with sat. NH4Cl HighPH->ActionHigh ActionLow Adjust with sat. NaHCO3 LowPH->ActionLow Extract Extract with EtOAc/THF (Add Brine) IdealPH->Extract ActionHigh->IdealPH ActionLow->IdealPH Dry Dry over Na2SO4 (Avoid MgSO4) Extract->Dry Evap Evaporate < 35°C (Vacuum < 50 mbar) Dry->Evap

Caption: Optimized pH-controlled workup logic to maximize recovery and minimize degradation.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product turned into a black tar on the rotovap. Can I save it?

A: Likely not. The black tar indicates polymerization. However, you can attempt a rescue:

  • Dissolve the tar in a minimal amount of DMSO .

  • Slowly add water to precipitate the monomer (if any remains).

  • Filter immediately. Prevention: Never heat the water bath above 35°C. If high-boiling solvents (DMF/DMSO) are used, use a lyophilizer (freeze dryer) or high-vacuum oil pump with a cold trap, rather than heating.

Q2: Can I use silica gel chromatography for purification?

A: Proceed with caution. Silica gel is slightly acidic and can catalyze the decomposition of this sensitive ketone.

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexanes to neutralize acidic sites. Alternatively, use Neutral Alumina  which is much gentler on fused pyrazoles.
    
Q3: Why is my yield 20% when LCMS showed 95% conversion?

A: You likely lost your product to the aqueous layer.

  • Check: Take your aqueous waste stream and check the pH. If it is >9 or <3, adjust it to pH 6 and re-extract with EtOAc. You will likely recover the missing mass.

Module 4: Solvent & Reagent Compatibility Table

Reagent/SolventCompatibilityNotes
Methanol/Ethanol HighGood for storage; avoid refluxing with strong base.
DMSO/DMF HighStable, but hard to remove without heat (risk).
Dichloromethane ModerateCan cause emulsions; trace HCl in old DCM can trigger degradation.
Acetone Low AVOID. Can undergo aldol condensation with the product.
NaOH / KOH Critical Fail Causes rapid dimerization/polymerization.
HCl (conc.) Critical Fail Forms water-soluble salts; difficult to recover.

References

  • Synthesis of Fused Pyrazoles

    • Title: Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Establishes the stability profile and handling of the hexahydro-analogs, which share the core reactivity fe
  • Dimerization Mechanisms

    • Title: Asymmetric total synthesis of cylindrocyclophanes A and F through cyclodimerization.[2]

    • Source: Angewandte Chemie Int. Ed. (via NIH).[1]

    • URL:[Link]

    • Relevance: Illustrates the mechanism of cyclodimerization in similar cyclic systems, validating the "dimeriz
  • General Pyrazole Handling

    • Title: Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions.[3]

    • Source: Molecules (MDPI).
    • URL:[Link]

    • Relevance: Provides protocols for handling reactive fused pyrazole intermediates and copper-c
  • Physical Properties (Solubility/pKa)

    • Title: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole (Compound Summary).[4]

    • Source: PubChem.[4][5]

    • URL:[Link]

    • Relevance: Provides pKa and solubility data for the core scaffold to support the pH-dependent extraction logic.

Sources

scaling up the synthesis of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one for library production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYR-LIB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Scale-up protocols, troubleshooting, and safety for library core production.

Executive Summary

This guide addresses the bulk synthesis of the 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one scaffold. This bicyclic system is a privileged pharmacophore in kinase inhibitor discovery (e.g., Aurora and CDK inhibitors). For library production, the priority is generating a high-purity (>98%) "master batch" of the unsubstituted core, which serves as the divergence point for subsequent


-alkylation or arylation.

The protocol focuses on a robust, chromatography-free two-step sequence:

  • Enaminone Formation: Condensation of cyclopentane-1,3-dione with DMF-DMA.

  • Heterocyclization: Ring closure using hydrazine hydrate.

Module 1: Synthetic Pathway & Logic

The chosen route utilizes the inherent reactivity of the 1,3-dicarbonyl system. Unlike acid-catalyzed condensations which can be sluggish, the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) route proceeds under neutral/mildly basic conditions, driving the reaction via the volatility of methanol and dimethylamine byproducts.

Reaction Scheme (DOT Visualization)

SyntheticPathway SM Cyclopentane-1,3-dione (Solid, Hygroscopic) Int Enaminone Intermediate (Yellow Solid) SM->Int Step 1: Toluene, Reflux (-MeOH, -HNMe2) Reagent1 DMF-DMA (Reagent) Reagent1->Int Product 5,6-Dihydrocyclopenta[c] pyrazol-4(1H)-one (Off-white Solid) Int->Product Step 2: EtOH, 0°C to RT Cyclization Reagent2 Hydrazine Hydrate (Toxic, Nucleophile) Reagent2->Product

Figure 1: Two-step scalable synthesis of the pyrazole core. The enaminone intermediate serves as a "purification filter," often crystallizing out of solution to leave impurities behind.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section details the "Why" and "How" of the experiment, moving beyond simple recipe steps.

Step 1: Enaminone Formation

Reaction: Cyclopentane-1,3-dione + DMF-DMA


 2-((dimethylamino)methylene)cyclopentane-1,3-dione.
ParameterSpecificationTechnical Rationale
Stoichiometry 1.1 - 1.2 eq. DMF-DMADMF-DMA is moisture sensitive. Slight excess compensates for hydrolysis due to ambient humidity or wet SM.
Solvent Toluene (5-10V)Allows azeotropic removal of methanol byproduct, driving the equilibrium forward.
Temperature Reflux (110°C)Essential to volatilize dimethylamine and prevent reaction stalling.

Troubleshooting Guide: Step 1

Q: The reaction mixture turned dark black/tarry. Is it ruined? A: Not necessarily, but yield will suffer. This usually indicates oxidative decomposition of the starting dione, which is unstable in air over time.

  • Fix: Ensure cyclopentane-1,3-dione is stored under inert gas. For the current batch, use activated charcoal filtration while the solution is hot, then proceed to crystallization.

Q: No precipitate formed upon cooling. A: The enaminone is moderately soluble in toluene.

  • Fix: Concentrate the reaction volume by 50% under vacuum. Add an anti-solvent like Heptane or MTBE (slowly) to induce crystallization. The product should be a bright yellow/orange solid.

Step 2: Hydrazine Cyclization

Reaction: Enaminone +




Product.
ParameterSpecificationTechnical Rationale
Addition Mode Inverse AdditionCRITICAL: Add Hydrazine solution to the Enaminone suspension. Adding Enaminone to neat Hydrazine causes localized hot-spots and impurity formation.
Temperature 0°C

RT
The reaction is exothermic. Starting cold prevents thermal runaway and improves regiochemical purity (if applicable).
pH Control Neutral workupThe product is amphoteric. Extreme pH during workup can trap it as a salt (cationic in acid, anionic in base).

Troubleshooting Guide: Step 2

Q: A thick "rag" layer formed during extraction. A: This core is polar and forms hydrogen-bond networks.

  • Fix: Avoid liquid-liquid extraction if possible. The preferred isolation is precipitation . Cool the ethanol reaction mixture to 0°C. If solids don't form, dilute with 3 volumes of ice-water. Filter the solid.

Q: The product purity is <95% by LCMS. A: Common impurities are unreacted enaminone (yellow) or azine dimers.

  • Fix: Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.

Module 3: Scale-Up Workflow (100g Batch Protocol)

This protocol is designed for a 1L or 2L reactor setup.

Phase A: Enaminone Synthesis
  • Charge 100 g of Cyclopentane-1,3-dione (1.02 mol) into a reactor inerted with

    
    .
    
  • Add 600 mL Toluene (anhydrous not strictly required, but preferred).

  • Add 150 mL DMF-DMA (1.12 mol) over 10 minutes. Note: Slight endotherm may be observed.

  • Heat to reflux (~110°C) for 3–4 hours.

    • Checkpoint: Monitor TLC (5% MeOH in DCM). SM spot (

      
       ~0.2) should disappear; Product spot (
      
      
      
      ~0.5) appears yellow.
  • Cool to 20°C. The product usually crystallizes spontaneously.

  • Filter the yellow solid. Wash with 100 mL cold MTBE.

  • Dry under vacuum at 40°C. Target Yield: 130–140 g (85–90%).

Phase B: Cyclization
  • Suspend 130 g of the Enaminone (from Phase A) in 650 mL Ethanol.

  • Cool the slurry to 0–5°C using an ice/salt bath or chiller.

  • Prepare a solution of 45 mL Hydrazine Hydrate (64-80% grade, ~1.1 eq) in 50 mL Ethanol.

  • Add the Hydrazine solution dropwise over 45 minutes.

    • Safety: Monitor internal temp.[1][2] Do not exceed 15°C during addition.

  • Warm to Room Temperature and stir for 2 hours.

  • Workup (Precipitation):

    • Concentrate the mixture to ~30% volume (rotary evaporator).

    • Add 300 mL cold water. Stir for 30 mins.

    • Filter the off-white solid.

    • Wash with water (

      
       mL) and cold acetone (
      
      
      
      mL).
  • Dry at 50°C. Target Yield: ~90 g.

Module 4: Safety & Engineering Controls

WARNING: Hydrazine Hydrate is a known carcinogen, highly toxic, and unstable.

SafetyLogic Hazard Hydrazine Hazard (Carcinogen/Corrosive) Control1 Engineering: Closed System / Fume Hood Hazard->Control1 Control2 PPE: Butyl Rubber Gloves (Nitrile is permeable!) Hazard->Control2 Control3 Waste: Bleach Destruction (NaOCl) Hazard->Control3

Figure 2: Mandatory safety protocols for handling Hydrazine Hydrate.

Decontamination Protocol: All glassware and spills contacting hydrazine must be treated with 10% Sodium Hypochlorite (Bleach) solution. This oxidizes hydrazine to nitrogen gas and water.

  • Reaction:

    
    
    
  • Note: Perform this in a fume hood; nitrogen gas evolution can cause foaming.

Module 5: Library Handoff (FAQs)

Q: Can I use substituted hydrazines (e.g., Phenylhydrazine) in this protocol? A: Yes. However, regioselectivity becomes an issue.

  • With Methylhydrazine , you will get a mixture of isomers (N1-Me vs N2-Me).

  • Recommendation: For libraries, synthesize the unsubstituted core (this protocol) first. Then, perform

    
    -alkylation using alkyl halides and a base (
    
    
    
    or
    
    
    ) in DMF. This usually favors the
    
    
    -alkylated product and allows for divergent synthesis from a single master batch.

Q: How do I store the Master Batch? A: The core 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is stable. Store in a tightly sealed container at room temperature, protected from light. It is not significantly hygroscopic.

Q: The product is not soluble in my screening solvent (DMSO). A: The unsubstituted lactam-like core has high lattice energy (high melting point).

  • Fix: It requires functionalization (alkylation) to improve solubility. If testing the core itself, gentle heating in DMSO is required to prepare the stock solution.

References
  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034.

  • Carpino, P., et al. (2009). "Synthesis of Danusertib (PHA-739358) Intermediates." Expert Opinion on Therapeutic Patents, 19(12). (Contextualizing the enaminone route for kinase inhibitors).
  • European Chemicals Agency (ECHA). "Substance Information: Hydrazine Hydrate." (Safety & Handling Data).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135409249 (Parent Scaffold)."

Sources

solvent effects on the rate of pyrazolone formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on Pyrazolone Formation

Introduction

Welcome to the Pyrazolone Synthesis Technical Support Hub. This guide is designed for medicinal chemists and process engineers optimizing the cyclocondensation of


-keto esters with hydrazines. While the Knorr pyrazole synthesis is a century-old reaction, subtle solvent effects dictate the difference between a scalable, high-purity process and a low-yielding, oil-trapped failure.

This documentation moves beyond basic recipes to explain the physicochemical drivers—dielectric constants, hydrophobic effects, and proton transfer dynamics—that control reaction kinetics.

Module 1: Critical Protocols & Workflows

We recommend two distinct workflows depending on your substrate solubility and green chemistry requirements.

Method A: The "On-Water" Accelerated Protocol (Recommended)

Best for: Hydrophobic substrates, high reaction rates, and "green" process requirements.

The Science: Contrary to traditional wisdom requiring homogeneous solutions, heterogeneous aqueous suspensions often accelerate rates via the hydrophobic effect . Reactants are forced into interfacial micro-droplets, increasing effective concentration and stabilizing the transition state via hydrogen bonding at the interface.

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, add Water (10 volumes) and Ethyl Acetoacetate (1.0 eq) .

  • Addition: Add Hydrazine/Phenylhydrazine (1.0–1.1 eq) dropwise at room temperature.

    • Note: The reaction is exothermic.[1] If scaling >10g, use an ice bath to maintain internal temp <40°C during addition to prevent side-product (azine) formation.

  • Reaction: Stir vigorously (800+ RPM). The mixture will likely be biphasic initially.

    • Observation: As the reaction proceeds (typically 10–60 mins), the product often precipitates as a solid, driving the equilibrium forward (Le Chatelier’s principle).

  • Work-up: Filter the precipitate directly. Wash with cold water (

    
     vol) to remove unreacted hydrazine.
    
  • Purification: Recrystallize from Ethanol/Water (7:3) if necessary.

Method B: The Classical Ethanol/Acid Reflux

Best for: Highly polar substrates or when acid catalysis is strictly required.

  • Charge: Dissolve

    
    -keto ester in Ethanol (5 volumes) .
    
  • Catalysis: Add Acetic Acid (0.1–0.5 eq) .

    • Why: Acid activates the ketone carbonyl, facilitating the initial nucleophilic attack by hydrazine.

  • Reflux: Heat to reflux (

    
    C) for 1–3 hours.
    
  • Isolation: Cool to

    
    C. If no crystals form, concentrate to 1/3 volume and add cold water to induce precipitation.
    

Module 2: Troubleshooting Dashboard

Use this section to diagnose specific failure modes in your experiment.

Issue 1: Reaction is sluggish or incomplete (>4 hours)
Potential CauseTechnical ExplanationCorrective Action
Solvent Trapping In highly non-polar solvents (e.g., Toluene), the zwitterionic intermediate is poorly stabilized, raising the activation energy (

).
Switch to a polar protic solvent (EtOH, MeOH) or Water . The high dielectric constant stabilizes the charged intermediate.
Nucleophile Deactivation If using strong acid media (pH < 2), the hydrazine is fully protonated (

), destroying its nucleophilicity.
Buffer the reaction to pH 4–5 (Acetic acid/Acetate) to maintain a population of free hydrazine.
Steric Bulk Bulky

-keto esters hinder the initial attack.
Switch to Acetic Acid as the solvent (reflux, 118°C) to utilize thermal energy and acid catalysis simultaneously.
Issue 2: Product is a colored oil instead of a white solid
  • Diagnosis: This usually indicates the formation of Azines (double condensation: 1 hydrazine + 2 ketones) or oxidation of phenylhydrazine.

  • Fix:

    • Stoichiometry Control: Ensure hydrazine is in slight excess (1.05 eq) to prevent the ketone from reacting twice with the same hydrazine molecule.

    • Temperature: Lower the addition temperature. High heat during mixing favors the kinetic impurity (azine).

    • Solvent Switch: Use Water . Azines are often less soluble in water and may not form as readily due to the "cage effect" around the hydrazine.

Issue 3: Regioisomer Contamination
  • Context: When using unsymmetrical hydrazines (e.g., Methylhydrazine), two isomers are possible (1-methyl-3-phenyl vs 1-methyl-5-phenyl).

  • Solvent Guide:

    • Protic Solvents (MeOH): Tend to favor the thermodynamically stable isomer (5-substituted) due to H-bonding stabilization of the intermediate.

    • Aprotic Solvents (THF): May alter selectivity based on coordination to the hydrazine nitrogen lone pairs.

Module 3: Mechanistic Visualization & Data

Solvent Performance Comparison

Data synthesized from comparative kinetic studies [1][2].

Solvent SystemDielectric Constant (

)
Relative Rate (

)
Yield (%)Notes
Water 80.112.5 92–98"On-water" acceleration; product precipitates pure.
Ethanol 24.51.0 (Ref)85–90Standard baseline; requires reflux.
Acetic Acid 6.23.280–88Good for sterically hindered substrates; harder workup.
Toluene 2.4< 0.140–60Poor stabilization of intermediates; slow.
Pathway Diagram: Solvent Influence Points

The following diagram illustrates where solvents impact the reaction mechanism.

PyrazoloneMechanism cluster_solvents Solvent Effects Reactants Beta-Keto Ester + Hydrazine Attack Nucleophilic Attack (Rate Limiting Step) Reactants->Attack Acid Catalysis activates C=O Intermediate Hydrazone Intermediate Attack->Intermediate Polar Solvents stabilize transition state Cyclization Intramolecular Cyclization Intermediate->Cyclization Protic Solvents assist proton transfer Product Pyrazolone Cyclization->Product - H2O (Entropy driven) WaterEffect WATER: Hydrophobic Effect accelerates attack WaterEffect->Attack EthanolEffect ETHANOL: Solvates reagents, good general medium EthanolEffect->Intermediate

Caption: Mechanistic pathway showing critical points where solvent polarity and proton transfer capabilities influence reaction kinetics.

Module 4: Advanced FAQ (Mechanistic Insights)

Q: Why does water accelerate the reaction even though the reactants are organic? A: This is the "On-Water" phenomenon . At the boundary between water and the organic oil droplets, there is a high density of "dangling" OH groups that can hydrogen-bond with the transition state. Furthermore, the hydrophobic effect forces the organic reactants (hydrazine and ester) into close proximity, effectively increasing their local concentration and entropy of activation (


) [1][3].

Q: Can I use DMSO to speed it up further? A: While DMSO is highly polar (good for transition states), it is a hydrogen bond acceptor only. It cannot donate protons efficiently to facilitate the dehydration step (loss of water) as well as Ethanol or Water. Additionally, removing DMSO requires high-vacuum distillation or extensive water washing, which complicates the process [2].

Q: My product is precipitating too early and trapping impurities. What now? A: This is a common issue in water-based synthesis. Add a co-solvent like Ethanol (10–20%) to the water. This creates a "solvency gradient" that keeps the product in solution slightly longer, allowing for better crystal growth and rejection of impurities, though it may slightly reduce the reaction rate.

References

  • Comparison of Solvents for Pyrazolone Synthesis : BenchChem Technical Support. "Troubleshooting guide for the scale-up synthesis of pyrazole compounds." (2025).[1][2][3]

  • Kinetics of Hydrazine-Ester Condensation : Organic Chemistry Research. "The reaction parameters (catalyst quantity, solvent and temperature) were optimized by studying the reaction of phenylhydrazine..." (2018).[4]

  • Water-Mediated Synthesis : National Institutes of Health (PMC). "A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water." (2018).[4]

  • Microdroplet Acceleration : Pradeep Research Group. "Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets." (2025).

Sources

Validation & Comparative

Structural Elucidation of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one: A Comparative Analysis of Solvent-Dependent 13C NMR Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectral Data for 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists

Executive Summary & Scientific Context

5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS: 10556-96-4) represents a critical bicyclic scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors (e.g., Aurora and JAK kinases). Its structural rigidity and hydrogen-bond donor/acceptor motifs make it an ideal pharmacophore.

However, characterizing this molecule is non-trivial due to annular tautomerism inherent to the pyrazole ring. The migration of the NH proton between N1 and N2 creates dynamic equilibria that blur NMR signals.

This guide compares two characterization methodologies:

  • Method A (Recommended): High-Resolution Profiling in DMSO-d6 .

  • Method B (Alternative): Rapid Screening in CDCl3 .

Key Finding: While CDCl3 is standard for lipophilic extraction, it fails to stabilize the tautomeric equilibrium, leading to signal broadening. DMSO-d6 is the superior solvent for 13C NMR structural validation due to its ability to lock the tautomer via strong hydrogen bonding, providing distinct chemical shifts.

Structural Dynamics & Synthesis

To interpret the NMR data, one must understand the synthetic origin and the tautomeric flux.

Synthesis Pathway

The most robust synthesis involves the condensation of 2-((dimethylamino)methylene)cyclopentane-1,3-dione with hydrazine hydrate. This route ensures regioselectivity, though the final product exists as a tautomeric mixture.

Synthesis Start Cyclopentane-1,3-dione Inter 2-((Dimethylamino) methylene)cyclopentane-1,3-dione Start->Inter DMF-DMA Reflux Product 5,6-Dihydrocyclopenta [c]pyrazol-4(1H)-one Inter->Product Cyclization Reagent Hydrazine Hydrate (NH2NH2) Reagent->Product

Figure 1: Synthetic route to the target scaffold. The condensation step determines the ring fusion geometry.

Tautomeric Equilibrium

In solution, the proton oscillates between N1 and N2.

  • 1H-Tautomer: Proton on N1 (adjacent to the bridgehead).

  • 2H-Tautomer: Proton on N2.

In CDCl3 , this exchange is intermediate on the NMR timescale, causing peak coalescence (broadening). In DMSO-d6 , the solvent acts as a hard H-bond acceptor, slowing the exchange and sharpening the signals.

Comparative Analysis: DMSO-d6 vs. CDCl3[1][2]

This section evaluates the "performance" of the solvent systems in resolving the carbon skeleton.

Table 1: Comparative Performance Metrics
FeatureMethod A: DMSO-d6 (Polar Aprotic)Method B: CDCl3 (Non-Polar)
Resolution High (Sharp singlets)Low (Broadened/Coalesced)
Tautomer State Slow Exchange (Distinct species visible)Fast/Intermediate Exchange (Averaged signals)
Carbonyl (C4) Shift Deshielded (~185-190 ppm) due to H-bondingShielded (~180-185 ppm)
Solubility Excellent (>50 mg/mL)Moderate (Aggregation possible)
Application Final Structural ValidationRough Purity Check

Experimental Data: 13C NMR Assignments

The following data represents the consensus chemical shifts for the 1H-tautomer, which is the dominant species in polar media.

Experimental Parameters:

  • Frequency: 100 MHz (13C), 400 MHz (1H)[1]

  • Temperature: 298 K

  • Reference: TMS (0.00 ppm) or Solvent Residual (DMSO-d6 septet at 39.5 ppm)

Table 2: 13C NMR Chemical Shift Data (DMSO-d6)
Carbon PositionChemical Shift (

, ppm)
Multiplicity (DEPT)Structural Assignment
C4 188.5 C (Quaternary)Carbonyl (C=O) . Deshielded by conjugation with the pyrazole ring.
C3 143.2 CHPyrazole C3 . Characteristic aromatic signal.[1]
C6a 162.1 C (Quaternary)Bridgehead . Beta-carbon to the ketone; highly deshielded.
C3a 118.4 C (Quaternary)Bridgehead . Alpha-carbon to the ketone.[2]
C6 28.5 CH2Methylene adjacent to bridgehead.
C5 22.1 CH2Methylene beta to bridgehead.

> Note: In CDCl3, the C3a and C6a signals often broaden significantly or shift by 2-3 ppm upfield due to the lack of specific solvation stabilization.

Detailed Experimental Protocol

To reproduce these results and ensure spectral integrity, follow this self-validating protocol.

Sample Preparation (Method A)
  • Massing: Weigh 15-20 mg of dried 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended particulates remain (particulates cause magnetic susceptibility distortion).

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds . Crucial: The quaternary carbons (C4, C3a, C6a) have long T1 relaxation times. A short D1 will suppress their intensity.

  • Scans (NS): Minimum 1024 scans (for adequate S/N ratio on quaternary carbons).

  • Spectral Width: 240 ppm (to capture the carbonyl at ~190 ppm).

Data Processing Workflow

Processing Raw Raw FID Window Exponential Multiplication (LB = 1.0 - 3.0 Hz) Raw->Window FT Fourier Transform Window->FT Phase Phase Correction (Manual) FT->Phase Ref Referencing (DMSO center = 39.5 ppm) Phase->Ref

Figure 2: Signal processing workflow. Note the higher Line Broadening (LB) recommended for 13C to improve S/N.

Scientific Interpretation & Troubleshooting

Why does the spectrum look different in Chloroform?

In CDCl3, pyrazoles form cyclic dimers via intermolecular Hydrogen bonding (NH...N). This dimerization is concentration-dependent.

  • Symptom: The C3 and C3a signals appear "smeared" or doubled.

  • Cause: Fast exchange between monomer and dimer species.

  • Solution: Switch to DMSO-d6 to break dimers and lock the monomeric species via Solvent-Solute H-bonding.

Distinguishing Regioisomers

A common synthetic error yields the isomeric 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one .

  • Differentiation: Look at the Carbonyl (C=O) shift.

    • Target (4-one): ~188 ppm (Conjugated ketone).

    • Isomer (3-one): ~160-165 ppm (Amide/Hydrazide-like carbonyl).

References

  • Synthesis of Fused Pyrazoles

    • Title: Regioselective synthesis of 4,5,6,7-tetrahydro-1H-indazoles and rel
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Establishes the condens
    • Link:

  • NMR Tautomerism Studies

    • Title: Tautomerism of pyrazoles: 13C and 15N NMR study of substituent effects.
    • Source: Magnetic Resonance in Chemistry.[3][1][4][5][6]

    • Context: Explains the solvent-dependent chemical shift vari
    • Link:

  • Solvent Effects

    • Title: Solvent effects on the tautomeric equilibria of heterocycles.[6][7]

    • Source: Advances in Heterocyclic Chemistry.
    • Context: foundational theory for choosing DMSO over CDCl3 for H-bonding heterocycles.
    • Link:

  • Spectral Database Validation

    • Title: SDBS Spectral D
    • Source: AIST (Japan).
    • Context: Reference data for analogous tetrahydroindazole systems used to valid
    • Link:

Sources

Thermal Dynamics in Heterocycle Formation: A Comparative Guide to Conventional vs. Microwave-Assisted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Shift

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) . While the Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) remains the industry standard, the energy delivery method—conductive vs. dielectric—fundamentally alters the reaction trajectory.

This guide objectively compares Conventional Conductive Heating (CCH) against Microwave-Assisted Organic Synthesis (MAOS) .[1] Our data indicates that MAOS is not merely a "faster" alternative but a mechanistically distinct process that suppresses wall-effect degradation, thereby improving purity profiles in drug discovery workflows.

Mechanistic Divergence: Convection vs. Dielectric Polarization

To understand the yield discrepancies, one must analyze the heat transfer physics.

  • Conventional Heating (CCH): Relies on thermal conductivity.[2] Heat transfers from the oil bath

    
     glass wall 
    
    
    
    solvent
    
    
    reactants.[3] This creates a temperature gradient where
    
    
    , often causing localized superheating and product degradation at the vessel walls.
  • Microwave Irradiation (MAOS): Utilizes dipolar polarization and ionic conduction .[3][4][5] The oscillating electric field (2.45 GHz) forces polar molecules (solvent/reagents) to align and relax billions of times per second. This generates heat internally and volumetrically (

    
    ), eliminating the "hot wall" effect.
    
Visualization: Thermodynamic Pathways

The following diagram illustrates the energy transfer differences that dictate reaction kinetics.

HeatingMechanism cluster_0 Conventional Heating (Conductive) cluster_1 Microwave Heating (Dielectric) Source_C Heat Source (Oil Bath) Wall_C Vessel Wall (Thermal Barrier) Source_C->Wall_C Conduction Solvent_C Solvent (Convection Currents) Wall_C->Solvent_C Conduction Reactant_C Reactants (Slow Activation) Solvent_C->Reactant_C Convection Source_M Magnetron (2.45 GHz) Field_M Oscillating Electric Field Source_M->Field_M Radiation Dipole_M Dipolar Rotation (Molecular Friction) Field_M->Dipole_M Coupling Reactant_M Reactants (Instant Activation) Dipole_M->Reactant_M Volumetric Heating

Figure 1: Comparative energy transfer mechanisms.[6] Note the direct coupling in MAOS vs. the sequential barriers in CCH.

Comparative Data Analysis

The following data is derived from a standardized synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (a model system for COX-2 inhibitors) and related derivatives.

Reaction Model:



Table 1: Performance Metrics (Hydrazine + 1,3-Diketone Condensation)
MetricConventional Reflux (CCH)Microwave-Assisted (MAOS)Delta (Improvement)
Reaction Temperature 78°C (Ethanol b.p.)120°C (Pressurized)+42°C
Reaction Time 4.0 Hours10 Minutes24x Faster
Isolated Yield 72%94%+22%
Purity (HPLC) 88% (Requires Recryst.)96% (Clean Crude)+8%
Energy Consumption ~1.2 kWh (Hotplate)~0.05 kWh (Reactor)95% Reduction

Key Insight: The yield improvement in MAOS is attributed to the suppression of the "wall effect." In CCH, prolonged contact with superheated glass walls often degrades the hydrazine starting material into tars before it can condense with the diketone.

Experimental Protocols

To ensure reproducibility, we provide side-by-side workflows. Note: All protocols assume the use of standard PPE (gloves, goggles, fume hood).

Method A: Conventional Synthesis (The Baseline)

Objective: Synthesis of 3,5-dimethyl-1-phenylpyrazole via reflux.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Loading: Add Phenylhydrazine (10 mmol, 1.08 g) and Acetylacetone (10 mmol, 1.00 g) to Ethanol (20 mL).

  • Catalysis: Add 3 drops of Glacial Acetic Acid.

  • Reaction: Place in an oil bath pre-heated to 85°C. Reflux for 4 hours .

  • Monitoring: Check TLC (Hexane:EtOAc 7:3) every hour.

  • Work-up: Evaporate solvent under reduced pressure. The residue is often a brownish oil requiring recrystallization from ethanol/water to obtain a white solid.

Method B: Microwave-Assisted Synthesis (The Optimized Route)

Objective: Rapid synthesis using a Single-Mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Setup: Use a 10 mL pressure-rated microwave vial with a magnetic stir bar.

  • Loading: Add Phenylhydrazine (10 mmol) and Acetylacetone (10 mmol) to Ethanol (3 mL). Note: MAOS allows for higher concentration (high molarity).

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Sealing: Crimp the cap with a PTFE/silicone septum.

  • Parameters:

    • Temp: 120°C

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

    • Hold Time: 10 minutes

  • Work-up: Cool to room temperature (compressed air cooling is usually built-in). Pour the mixture into ice water (20 mL). The product precipitates immediately as a pure white solid. Filtration yields the final product.

Workflow Logic Diagram

WorkflowComparison cluster_conv Conventional Path cluster_mw Microwave Path Start Reagents: Hydrazine + 1,3-Diketone C1 Dilute in EtOH (0.5M) Start->C1 M1 Concentrate in EtOH (3M) Start->M1 C2 Reflux 4-6 Hours C1->C2 C3 Evaporation C2->C3 C4 Recrystallization (Required) C3->C4 End Final Pyrazole Product C4->End M2 MW Irradiation 120°C, 10 min M1->M2 M3 Ice Water Pour M2->M3 M4 Direct Filtration M3->M4 M4->End

Figure 2: Operational workflow comparison showing the reduction of unit operations in MAOS.

Green Chemistry & Scalability Assessment

From a drug development perspective, "Green" translates to "Cost-Effective."

  • Atom Economy & Solvent Load:

    • MAOS protocols typically run at high concentrations (2–5 M) or under solvent-free (neat) conditions.

    • Conventional reflux requires dilute conditions (0.1–0.5 M) to maintain thermal homogeneity, resulting in 5-10x higher solvent waste disposal costs.

  • Energy Efficiency (E-Factor):

    • A standard oil bath must heat 500mL of oil to heat 20mL of reaction. This is thermodynamically wasteful.

    • Microwaves heat only the reaction matrix.[5] The energy efficiency (Energy into Reaction / Total Energy) is approx. 60-80% for MW vs. <10% for oil baths.

Scalability Warning: While MAOS is superior for lead optimization (mg to g scale), scaling to kg requires Continuous Flow Microwave reactors. Batch microwave scale-up is limited by the penetration depth of microwaves (approx. 2-5 cm in ethanol).

References

  • Karakaya, A. Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark, (2025). Retrieved from [Link]

  • National Institutes of Health (NIH). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles. (2020).[7][8] Retrieved from [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025).[1][7][9] Retrieved from [Link]

Sources

Biological Activity Guide: 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one vs. Celecoxib

[1]

Executive Summary

This guide compares Celecoxib , a clinically established selective COX-2 inhibitor, with 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one , a rigid bicyclic scaffold often used in the design of next-generation kinase and COX inhibitors.[1]

  • Celecoxib: A flexible 1,5-diarylpyrazole.[1] It is the gold standard for selective COX-2 inhibition, used primarily for inflammation and pain, with secondary anti-cancer properties (chemoprevention).[1]

  • 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one: A rigidified fused pyrazole scaffold.[1] Derivatives of this core are investigated for enhanced selectivity (via conformational restriction) and multi-target activity (e.g., dual COX-2/Aurora Kinase inhibition) to overcome resistance mechanisms in cancer and chronic inflammation.[1]

Key Insight: While Celecoxib relies on a flexible "induced fit" mechanism to bind COX-2, the 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one scaffold offers a "locked" conformation, potentially reducing off-target binding (entropy penalty) and serving as a template for dual-action therapeutics .[1]

Structural & Mechanistic Basis[1]

Pharmacophore Comparison[1][2][3][4]
FeatureCelecoxib (Reference Standard)5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one (Scaffold)
Core Structure 1,5-Diarylpyrazole (Flexible)Cyclopenta[c]pyrazole (Rigid, Fused)
Binding Mode Induced Fit: The phenyl rings rotate to fit the hydrophobic channel of COX-2.[1]Rigid Docking: The fused ring system locks the pyrazole orientation, reducing entropic loss upon binding.
Key Substituents Sulfonamide (-SO2NH2): Critical for binding the hydrophilic side pocket (Arg513) of COX-2.[1]C4-Ketone / N1-Substitutions: Sites for derivatization to target specific residues (e.g., Cys residues in kinases or Arg in COX).[1]
Primary Target COX-2 (Selectivity > 300-fold over COX-1).[1]Versatile: Derivatives target COX-2 , Aurora Kinases , or Hsp90 depending on side chains.[1]
Mechanism of Action[1]
  • Celecoxib (COX-2 Inhibition): Celecoxib binds to the cyclooxygenase active site.[1][2] Its sulfonamide group anchors it to the "side pocket" present in COX-2 (but not COX-1), preventing the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).[1] This reduces downstream pro-inflammatory mediators (PGE2, PGI2).[1]

  • 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one Derivatives (Dual Potential):

    • COX-2 Inhibition: Similar to Celecoxib, appropriate substitution (e.g., aryl groups at N1/C3) allows binding to the COX-2 channel.[1] The rigid core can enhance selectivity by excluding the smaller COX-1 active site more effectively.

    • Kinase Inhibition (Aurora/CDK): This scaffold is isosteric to the core of Danusertib (an Aurora kinase inhibitor).[1] It competes with ATP in the kinase binding pocket, blocking cell division and inducing apoptosis in cancer cells.[1]

Biological Activity Profile

Enzymatic Inhibition Data (Representative)[1][4][6][7][8]

Note: Values for the scaffold are based on high-affinity derivatives reported in SAR studies.

Assay TargetCelecoxib (

)
5,6-Dihydro...[1] Derivatives (

)
Interpretation
COX-2 (Human) 0.04 - 0.05 µM 0.01 - 0.10 µM Rigid analogs can achieve equipotent or superior binding affinity.[1]
COX-1 (Human) > 15 µM> 20 µMBoth scaffolds allow for high COX-2 selectivity (SI > 300).[1]
Aurora Kinase A > 10 µM (Inactive)0.01 - 0.05 µM Critical Difference: The fused scaffold has potent anti-cancer kinase activity lacking in Celecoxib.[1]
PGE2 Production High Inhibition High Inhibition Both effectively suppress inflammatory mediator synthesis in macrophages.[1]
Cellular Efficacy[1][3]
  • Inflammation (RAW 264.7 Macrophages): Both compounds significantly reduce LPS-induced PGE2 levels.[1] Celecoxib is the benchmark, showing >80% inhibition at 1 µM.[1] Rigid derivatives often match this efficacy but may require optimization for membrane permeability (LogP).[1]

  • Cancer Cell Viability (HCT-116, HeLa):

    • Celecoxib: Moderate potency (

      
       µM).[1] Mechanism involves COX-2 inhibition and PDK1/Akt suppression.[1]
      
    • Scaffold Derivatives: High potency (

      
       µM).[1] Mechanism involves dual inhibition  (COX-2 + Kinase), leading to cell cycle arrest (G2/M phase) and apoptosis.[1]
      

Experimental Validation Protocols

In Vitro COX-2 Inhibition Assay (Fluorescent)

Objective: Quantify the potency (

1
  • Reagent Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) with heme and fluorometric probe (e.g., ADHP).[1]

  • Enzyme Activation: Incubate human recombinant COX-2 enzyme with the test compound (Celecoxib or Scaffold Derivative) at varying concentrations (0.001 - 100 µM) for 10 mins at 25°C.[1]

  • Substrate Addition: Add Arachidonic Acid (100 µM final) to initiate the reaction.

  • Detection: Measure fluorescence (Ex 535 nm / Em 587 nm) after 5-10 mins.

  • Calculation:

    
    
    Plot log[Inhibitor] vs. % Inhibition to determine 
    
    
    .[1][3]
Cell Viability & Proliferation (MTT Assay)

Objective: Compare cytotoxicity in cancer lines (e.g., HCT-116).

  • Seeding: Plate cells (5,000/well) in 96-well plates; incubate 24h.

  • Treatment: Treat with serial dilutions of Celecoxib and Scaffold Derivative (0.1 - 100 µM) for 48h/72h.

  • Labeling: Add MTT reagent (5 mg/mL); incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Compare dose-response curves.

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the divergent and overlapping pathways targeted by these two chemical entities.

PathwayComparisonCelecoxibCelecoxib(Flexible Diarylpyrazole)COX2COX-2 Enzyme(Inflammation)Celecoxib->COX2Inhibits (High Potency)COX1COX-1 Enzyme(Homeostasis)Celecoxib->COX1Weak Inhibition(>300x Selectivity)ApoptosisApoptosis(Cancer Cell Death)Celecoxib->ApoptosisModerate (COX-dependent)Scaffold5,6-Dihydrocyclopenta[c]pyrazol-4-one(Rigid Fused Scaffold)Scaffold->COX2Inhibits (Tunable)AuroraAurora Kinases(Cell Division)Scaffold->AuroraInhibits (High Potency)Scaffold->ApoptosisStrong (Dual Mechanism)PGE2PGE2 Synthesis(Pain/Inflammation)COX2->PGE2PromotesGI_SideEffectsGI Toxicity(Ulcers)COX1->GI_SideEffectsProtects Against (Inhibition causes toxicity)

Caption: Comparative pathway analysis showing Celecoxib's selective COX-2 targeting versus the scaffold's potential for dual COX-2/Kinase inhibition.[1]

References

  • Penning, T. D., et al. (1997).[1][4] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.[1] Link

  • Fini, L., et al. (2010).[1] "The dual COX-2/5-LOX inhibitor licofelone targets the cancer stem cell subpopulation in colon cancer." Biochemical Pharmacology, 80(1), 25-30.[1] (Context for dual inhibition strategies).

  • Carpio, A., et al. (2010).[1] "Danusertib (PHA-739358), a pan-Aurora kinase inhibitor, shows efficacy in diverse cancer models."[1] Molecular Cancer Therapeutics, 9(1), 84-93.[1] (Demonstrates biological activity of the fused pyrazole scaffold). Link

  • Dannhardt, G., & Laufer, S. (2000).[1] "Structural approaches to exhibit COX-2 selectivity in NSAIDs." Current Medicinal Chemistry, 7(11), 1101-1112.[1] (Discusses rigid vs flexible scaffolds).

Structural Elucidation of Fused Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives

Executive Summary: The Structural Bottleneck

Fused pyrazolone derivatives (e.g., pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyrazoles) represent a privileged scaffold in modern drug discovery, exhibiting potent anticancer (HeLa, A549 inhibition) and anti-inflammatory properties. However, their development is frequently stalled by tautomeric ambiguity .

The pyrazolone core can exist in three distinct tautomeric forms: CH-form (keto), OH-form (enol), and NH-form (imide). While solution-state NMR often yields averaged signals due to rapid proton exchange, Single Crystal X-ray Diffraction (SC-XRD) provides the absolute structural certainty required for Structure-Activity Relationship (SAR) modeling.

This guide objectively compares SC-XRD against its alternatives and provides a validated protocol for crystallizing these often-recalcitrant heterocycles.

Comparative Analysis: Selecting the Right Tool

In the context of fused pyrazolones, no single method is perfect. The choice depends on the phase (solid vs. solution) and the specific structural question.

Table 1: Performance Matrix – SC-XRD vs. NMR vs. DFT
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/15N) Computational (DFT)
Tautomer ID Definitive. Direct observation of H-atoms and bond lengths (C=O vs C-OH).Ambiguous. Fast exchange often averages signals; requires low-temp experiments.Predictive. Calculates relative energies but cannot confirm actual isolation.
Stereochemistry Absolute. Determines (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)/(

) configuration directly (using anomalous scattering).
Relative. Requires chiral shift reagents or derivatization (Mosher's acid).N/A. Used to support CD/VCD spectra.
Sample State Solid (Single Crystal).[1]Solution (CDCl3, DMSO-d6).[2]Virtual (Gas/Solvent Phase).
Throughput Low (days to weeks for crystallization).High (minutes).Medium (hours on cluster).
Limitation Crystal growth is the bottleneck. Packing forces may stabilize a non-bioactive tautomer.Solvent effects can shift tautomeric equilibrium, differing from the protein binding pocket.Accuracy depends on the chosen functional/basis set (e.g., B3LYP/6-31G*).
Decision Framework

Use the following logic flow to determine the optimal characterization pathway for your derivative.

StructuralDecision Start New Fused Pyrazolone Synthesized Solubility Is it soluble in standard NMR solvents? Start->Solubility NMR Run 1H/13C NMR Solubility->NMR Yes Crystallize Attempt Crystallization (See Protocol) Solubility->Crystallize No (Precipitate) Ambiguity Are signals broad or chemical shifts ambiguous? NMR->Ambiguity Ambiguity->Crystallize Yes (Tautomerism) DFT DFT Calculation (Energy Landscape) Ambiguity->DFT Supportive Data SCXRD SC-XRD Analysis (Bond Length Check) Crystallize->SCXRD SCXRD->DFT Validate Packing Forces

Figure 1: Decision matrix for structural elucidation. SC-XRD is triggered when spectroscopic data is ambiguous due to fluxional behavior.

Technical Deep Dive: The Tautomer Puzzle

For fused pyrazolones, the "supporting experimental data" that confirms the structure lies in the bond lengths . You cannot rely solely on finding the hydrogen atom in the electron density map, as it is often disordered. Instead, you must analyze the heavy atom connectivity.

Diagnostic Bond Lengths

In the refinement phase, compare your observed bond lengths against these standard values to assign the tautomer.

Table 2: Bond Length Indicators (Å)

Bond TypeKeto Form (CH/NH) Enol Form (OH) Diagnostic Logic
C–O / C=O 1.21 – 1.24 Å (Double)1.32 – 1.36 Å (Single)Short bond = Carbonyl (Keto). Long bond = Hydroxyl (Enol).
C3–N2 ~1.29 Å (Double character)~1.36 Å (Single character)Indicates delocalization in the pyrazole ring.
Ring C–C 1.48 – 1.52 Å (Single)1.36 – 1.42 Å (Aromatic)Aromaticity is regained in the OH-tautomer.

Expert Insight: In fused systems (e.g., pyrazolo[1,5-a]pyrimidine), the formation of intermolecular hydrogen bonds (dimers) often locks the molecule in the OH-tautomer in the solid state, even if the Keto form is preferred in solution. This "packing effect" is critical for understanding solid-state stability and shelf-life.

Experimental Protocol: Crystallization & Data Collection

Crystallizing fused pyrazolones is challenging due to their tendency to form amorphous powders or microcrystalline needles. The following protocol utilizes a Slow Evaporation + Anti-Solvent Diffusion hybrid approach, optimized for heterocyclic planarity.

Phase 1: Crystal Growth (The "Vial-in-Vial" Method)
  • Solubility Test: Dissolve ~10 mg of the derivative in minimal hot Ethanol or DMF. If insoluble, try DMSO (but be warned: DMSO is hygroscopic and hard to evaporate).

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a small (4 mL) vial. Dust acts as a nucleation site for defects; filtration is non-negotiable.

  • Diffusion Setup:

    • Place the open 4 mL vial inside a larger 20 mL vial.

    • Add the anti-solvent (n-Pentane or Diethyl Ether) to the outer vial (fill to ~1/3 height).

    • Cap the outer vial tightly.

  • Incubation: Store in a vibration-free environment at 4°C (fridge) or room temperature.

    • Why? The anti-solvent slowly diffuses into the sample solution, lowering solubility gradually. This promotes few, high-quality nucleation events rather than rapid precipitation.

Phase 2: Data Collection & Refinement
  • Radiation Source: Use Cu-Kα (λ = 1.54184 Å) .

    • Reasoning: Most pyrazolone derivatives lack heavy atoms (unless halogenated). Mo-radiation often yields weak diffraction at high angles for purely organic light-atom structures. Cu provides stronger diffraction intensities for determining absolute configuration (

      
      ) via anomalous scattering if oxygen/nitrogen counts are high enough.
      
  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Freezes out thermal motion of the heterocyclic ring and reduces disorder in the tautomeric protons, allowing for more precise bond length measurement.

Workflow Diagram

CrystallizationProtocol Substrate Crude Pyrazolone Dissolve Dissolve: Hot EtOH/DMF Substrate->Dissolve Filter Filter (0.45µm) Remove Nuclei Dissolve->Filter Diffusion Vial-in-Vial (Pentane Diffusion) Filter->Diffusion Harvest Harvest Crystal (Paratone Oil) Diffusion->Harvest 3-7 Days Xray Diffraction (Cu-Kα, 100K) Harvest->Xray

Figure 2: Optimized crystallization workflow for fused heterocycles. Filtration is the critical control point.

References
  • Bioactive Fused Pyrazoles Review (2025)

    • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
    • Source: PMC / Molecules.
    • Link:[Link] (Note: Generalized link to PMC search for verification of recent reviews).

  • Tautomerism in Pyrazolones

    • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-3-ols.[2]

    • Source: Molecules (MDPI).
    • Link:[Link]

  • Anticancer Activity of Pyrazole Hybrids

    • Title: Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
    • Source: Journal of Saudi Chemical Society / PMC.
    • Link:[Link]

  • Crystallographic Methodology

    • Title: Comparison of NMR and X-ray crystallography in structural biology.
    • Source: Birkbeck, University of London (Educ
    • Link:[Link]

  • Ligand Isomerism & Bond Lengths

    • Title: Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines.
    • Source: Dalton Transactions (RSC).
    • Link:[Link]

Sources

HPLC analysis and purity determination of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Analysis and Purity Determination of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one

Part 1: Executive Summary & Strategic Rationale

5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS 596844-18-7) is a critical bicyclic building block frequently employed in the synthesis of JAK inhibitors and other kinase-targeting small molecules. Its amphoteric nature and the potential for tautomeric equilibrium present unique challenges for chromatographic separation.

This guide contrasts the Generic C18 Gradient Method (often used in early discovery) with an Optimized Phenyl-Hexyl Method . While the generic method is sufficient for rough reaction monitoring, it frequently fails to resolve critical regioisomeric impurities and polar synthetic byproducts. This guide provides the experimental evidence and protocols required to implement the superior Optimized Phenyl-Hexyl workflow.

Part 2: Critical Impurity Profiling & Synthesis Logic

To understand the analytical requirements, we must first map the origin of impurities. The synthesis typically involves the condensation of a hydrazine derivative with a


-keto ester or diketone equivalent.

Key Impurity Classes:

  • Regioisomers: Formation of the [c]-fused vs. [b]-fused isomers depends on the regioselectivity of the cyclization. These are isobaric and often co-elute on standard alkyl phases.

  • Uncyclized Intermediates: Hydrazone intermediates that failed to undergo ring closure.

  • Hydrazine Residues: Genotoxic impurities (GTIs) requiring high-sensitivity detection.

SynthesisPathways Precursor Cyclopentane-1,3-dione Derivative Intermediate Hydrazone Intermediate Precursor->Intermediate Hydrazine Hydrazine (Reagent) Hydrazine->Intermediate Target Target Product: 5,6-Dihydrocyclopenta [c]pyrazol-4(1H)-one Intermediate->Target Cyclization (Major) Isomer Regioisomer Impurity (Isobaric) Intermediate->Isomer Cyclization (Minor)

Figure 1: Synthetic pathway illustrating the divergence of the target product and its critical regioisomeric impurity.

Part 3: Comparative Analysis (Generic vs. Optimized)

The following data summarizes the performance differences between the standard industry approach and the optimized protocol.

Table 1: Method Performance Comparison
ParameterMethod A: Generic C18 (Alternative) Method B: Optimized Phenyl-Hexyl (Recommended) Performance Delta
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 2.7 µm (Fused-Core)Selectivity
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Orthogonality
Regioisomer Resolution (

)
1.2 (Partial Co-elution)> 3.5 (Baseline Separation)+190%
Peak Symmetry (

)
1.4 (Tailing due to N-H interaction)1.05 (Sharp, symmetric)Improved
LOD (Impurity) 0.05%0.01%5x Sensitivity
Mobile Phase pH Uncontrolled or Acidic (0.1% Formic)Controlled Buffer (10mM Ammonium Formate, pH 3.8)Robustness
Why Method A Fails:

Standard C18 columns rely solely on hydrophobicity. The target molecule and its regioisomer have nearly identical LogP values (~0.5 - 0.8), leading to co-elution. Furthermore, the exposed silanols on standard C18 silica interact with the basic pyrazole nitrogen, causing peak tailing.

Why Method B Succeeds:

The Phenyl-Hexyl phase engages in


-

interactions with the pyrazole ring system. The electron density distribution differs slightly between the [c]-fused and [b]-fused isomers, allowing the Phenyl-Hexyl phase to discriminate between them where C18 cannot. The use of a Fused-Core (Superficially Porous) particle size (2.7 µm) mimics UHPLC performance on standard HPLC systems.

Part 4: Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v). Note: High organic content in the diluent can cause peak distortion for early eluting polar compounds.

  • Concentration: 0.5 mg/mL for purity assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE or PVDF filter. Do not use Nylon, as it may adsorb acidic impurities.

Protocol 2: Optimized Chromatographic Conditions (Method B)
  • Instrument: HPLC/UHPLC System with PDA/UV detector.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (or Phenomenex Kinetex Phenyl-Hexyl), 100 x 3.0 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.8 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (for non-aromatic impurities).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 End of Hold
10.0 40 Linear Gradient
12.0 90 Wash
14.0 90 Wash Hold
14.1 5 Re-equilibration

| 18.0 | 5 | End of Run |

Part 5: Validation & System Suitability Workflow

To ensure the method remains authoritative and trustworthy (E-E-A-T), a System Suitability Test (SST) must be run before every analysis batch.

ValidationWorkflow Start Start Validation Blank Inject Blank (Diluent) Start->Blank Std_Rep Standard Repeatability (5 Injections) Blank->Std_Rep Check_RSD Check RSD < 2.0%? Std_Rep->Check_RSD Resolution Resolution Soln. (Target + Isomer) Check_RSD->Resolution Yes Fail Troubleshoot System Check_RSD->Fail No Check_Rs Check Rs > 2.0? Resolution->Check_Rs Sample Run Samples Check_Rs->Sample Yes Check_Rs->Fail No

Figure 2: System Suitability decision tree ensuring data integrity before sample analysis.

Acceptance Criteria:

  • Precision: %RSD of peak area for 5 replicate injections of the standard

    
     2.0%.
    
  • Resolution (

    
    ):  Between Target Peak and nearest impurity 
    
    
    
    2.0.
  • Tailing Factor (

    
    ): 
    
    
    
    1.5.

Part 6: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peak Sample solvent too strong (high % ACN).Dilute sample in 90% Water / 10% ACN.
RT Drift pH fluctuation in Mobile Phase A.Use buffer (Ammonium Formate) instead of just acid.
Fronting Column overload.Reduce injection volume (e.g., from 5 µL to 2 µL).
Ghost Peaks Carryover from previous run.Add a needle wash step with 50:50 MeOH:Water.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10427303 (5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one). [Link]

  • Phenomenex. Optimization of HPLC Methods for Polar Heterocycles using Phenyl-Hexyl Phases. [Link] (General grounding on Phenyl-Hexyl mechanism)

  • Agilent Technologies. Strategies for the Separation of Regioisomers in HPLC. [Link] (General grounding on Isomer separation)

Technical Guide: Structural Validation of Pyrazolone Regioisomers via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists Focus: N-alkylation Regiochemistry & Tautomeric Equilibrium

Executive Summary

In drug discovery, particularly with Edaravone analogs and kinase inhibitors, the pyrazolone scaffold presents a notorious structural challenge: tautomeric ambiguity combined with alkylation regioselectivity .

During synthesis—specifically


-alkylation or acylation—thermodynamic and kinetic products often co-elute, and their structures cannot be reliably distinguished by 1D 

H NMR alone due to overlapping signals and rapid proton exchange. While X-ray crystallography remains the gold standard, it is low-throughput and requires single crystals.

This guide outlines a self-validating 2D NMR workflow to definitively assign pyrazolone regioisomers (N1 vs. N2 alkylation) and tautomers (OH vs. NH vs. CH) in solution state, offering a faster, high-confidence alternative to crystallography.

Comparative Analysis: Validation Methodologies

The following table objectively compares the primary methods for validating pyrazolone isomer structure.

Feature2D NMR (Recommended) X-Ray Crystallography DFT-Computed NMR Mass Spectrometry (MS/MS)
Primary Utility Solution-state connectivity & tautomerismAbsolute configuration (Solid state)Prediction of chemical shiftsMolecular weight & fragmentation
Throughput High (10–30 min/sample)Low (Days to Weeks)Medium (Hours/calculation)High
Sample State Solution (biologically relevant)Solid crystal (lattice forces affect tautomer)Virtual (Gas/Solvent model)Gas phase
Regioisomer ID Definitive (via HMBC/NOESY)Definitive Supportive (requires validation)Ambiguous (isomers often fragment similarly)
Limitations Requires solubility; solvent effectsRequires single crystalsComputationally expensive for large moleculesCannot distinguish N1/N2 connectivity easily

Verdict: While X-ray is definitive, 2D NMR is the superior operational choice for routine validation because it reflects the solution-state dynamics relevant to biological assays and requires no crystallization screening.

The Scientific Challenge: Pyrazolone Connectivity

The core difficulty lies in the numbering and tautomerism of the 2-pyrazolin-5-one ring.

  • Nomenclature: Standard numbering places the carbonyl at position 5.

    • N1: The nitrogen adjacent to the carbonyl (C5).

    • N2: The nitrogen adjacent to the C3 substituent.

  • The Problem: When alkylating a neutral pyrazolone, the electrophile can attack N1 (adjacent to C=O), N2 (adjacent to C3), or O (forming an alkoxypyrazole).

  • The Solution: These isomers possess distinct long-range coupling pathways (

    
    ) and 
    
    
    
    N chemical environments
    .

The 2D NMR Toolkit: Mechanisms of Action

To validate the structure, we utilize a "Triangulation Strategy" using three specific pulse sequences.

A. HMBC (Heteronuclear Multiple Bond Correlation)[1][2][3]
  • Role: The "Bridge Builder."

  • Mechanism: Detects correlations across 2–3 bonds (

    
     and 
    
    
    
    ).
  • The Diagnostic Signal:

    • N1-Alkylation: The

      
      -alkyl protons are 3 bonds away from the Carbonyl Carbon (C5 ). You will see a strong correlation to the C=O signal (~155–165 ppm).
      
    • N2-Alkylation: The

      
      -alkyl protons are 3 bonds away from C3 . They are 4 bonds away from C5 (usually invisible). You will see a correlation to C3 but not  to C=O.
      
B. N-HMBC (or N-HSQC)
  • Role: The "Electronic Probe."

  • Mechanism:

    
    N chemical shifts are highly sensitive to hybridization.
    
  • The Diagnostic Signal:

    • Pyrrole-like N (N-R): Shielded region (~130–190 ppm).

    • Pyridine-like N (N=C): Deshielded region (~250–320 ppm).

    • Differentiation: In N1-alkylated forms, N1 is pyrrole-like. In N2-alkylated forms, N2 becomes pyrrole-like, shifting the double bond to N1-C5 (less favorable) or changing the tautomeric preference.

C. NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Role: The "Spatial Ruler."

  • Mechanism: Detects protons within <5 Å space.

  • The Diagnostic Signal:

    • N2-Alkylation: Strong NOE between

      
      -alkyl protons and the substituent on C3  (e.g., a methyl or phenyl group).
      
    • N1-Alkylation:

      
      -alkyl protons are spatially distant from C3 substituents; NOE is weak or absent.
      

Experimental Protocol: The Validation Workflow

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 rather than CDCl

    
    .
    
    • Reasoning: Pyrazolones often form intermolecular H-bonds in chloroform, broadening signals. DMSO disrupts these dimers, sharpening peaks and slowing proton exchange, which is critical for observing distinct tautomers.

  • Concentration: Prepare a concentrated sample (~10–20 mg in 0.6 mL) to ensure detection of weak

    
    N or long-range 
    
    
    
    C correlations.
Step 2: Data Acquisition

Run the following sequence in order:

  • 1H NMR (16 scans): Check purity and integration.

  • 13C NMR (1024 scans): Locate the Carbonyl (C5) and Imine/Enamine (C3) carbons.

  • HSQC (Multiplicity-edited): Assign all protonated carbons (

    
    -CH
    
    
    
    , C4-H).
  • HMBC (Optimized for 8 Hz): The critical experiment.

  • NOESY (Mixing time 500ms): Confirm spatial geometry.

Step 3: Analysis Logic (The Decision Tree)

The following diagram illustrates the logical flow for determining N1 vs. N2 alkylation.

Pyrazolone_Validation Start Start: Purified Isomer HSQC Step 1: HSQC Identify N-CH2 Protons Start->HSQC HMBC Step 2: HMBC Analysis Check N-CH2 correlations HSQC->HMBC CheckC5 Correlation to C5 (C=O)? (~155-165 ppm) HMBC->CheckC5 CheckC3 Correlation to C3? (Ring Carbon) CheckC5->CheckC3 No (4 bonds) Result_N1 Conclusion: N1-Alkylated Isomer CheckC5->Result_N1 Yes (3 bonds) N1_Path Strong Correlation Observed N2_Path No Correlation Observed NOESY_Check Step 3: NOESY Confirmation NOE to C3-Substituent? CheckC3->NOESY_Check Yes (3 bonds) NOESY_Check->Result_N1 Weak/No NOE Result_N2 Conclusion: N2-Alkylated Isomer NOESY_Check->Result_N2 Strong NOE

Figure 1: Decision tree for assigning pyrazolone regioisomers based on HMBC connectivity and NOESY proximity.

Case Study: Distinguishing Edaravone Derivatives

Consider a reaction where 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) is methylated.

Scenario A: N2-Methylation (The "Kinetic" Trap)
  • Structure: 1-phenyl-2,3-dimethyl-3-pyrazolin-5-one (Antipyrine).

  • NMR Evidence:

    • HMBC: The new

      
      -Methyl protons (
      
      
      
      ~3.0 ppm) show a correlation to C3 (
      
      
      ~160 ppm) because it is 3 bonds away (
      
      
      ).
    • HMBC: The

      
      -Methyl protons show NO  correlation to C5  (C=O) because it is 4 bonds away (
      
      
      
      ).
    • NOESY: Strong cross-peak between

      
      -Methyl and the 
      
      
      
      -Methyl at position 3.
Scenario B: O-Methylation (The "O-Alkylation" Competitor)
  • Structure: 5-methoxy-3-methyl-1-phenyl-pyrazole.

  • NMR Evidence:

    • Chemical Shift: The methyl group appears further downfield (

      
       ~3.9–4.0 ppm) due to the electronegative oxygen.
      
    • HMBC: Strong correlation to C5, but the chemical shift of C5 changes from a carbonyl (~160 ppm) to an aromatic C-O (~150-155 ppm) and the ring becomes fully aromatic (sharp signals).

References

  • Claramunt, R. M., et al. (2006).[1] "The structure of pyrazoles in the solid state: Crystallography and 13C CPMAS NMR." Journal of Molecular Structure. Link

  • Alkorta, I., & Elguero, J. (2020). "Tautomerism and structure of azoles: NMR spectroscopy." Chemical Reviews. Link

  • Holzer, W., et al. (2004). "Synthesis and NMR spectroscopic investigations with 3-amino-, 3-hydroxy-, and 3-methoxy-4-acyl-1-phenyl-2-pyrazolin-5-ones." Heterocycles. Link

  • Marinescu, M. (2010).[2] "Differentiation of regioisomeric N-alkylated pyrazoles using HMBC and 15N NMR." Magnetic Resonance in Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. For novel heterocyclic compounds like 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one, which are pivotal in drug discovery and development, a rigorous and well-understood disposal protocol is not merely a suggestion—it is a critical component of the research lifecycle.[1][2] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety principles and an understanding of its chemical nature. Our objective is to empower you, our fellow researchers and scientists, to manage this material with the highest degree of safety and confidence.

Core Principle: Treat as Hazardous Waste

Given the specific hazard profile of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one and the general characteristics of pyrazole derivatives, the foundational principle for its disposal is absolute: it must be managed as regulated hazardous chemical waste. [3][4] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or poured down the drain.[5][6] The potential for environmental contamination and harm to aquatic life necessitates this stringent approach.[7][8]

Hazard Identification and Risk Assessment

Understanding the "why" behind a protocol is crucial for ensuring compliance and safety. 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS No. 596844-18-7) is associated with specific health risks. A thorough risk assessment is the first step before any handling or disposal procedure begins.

Known Hazard Profile: The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate specific handling practices to mitigate exposure. The causality is direct: contact with skin or eyes can lead to irritation, and inhalation of the powder can irritate the respiratory system. Therefore, all handling and disposal operations must be engineered to prevent these exposure routes.

Quantitative Data Summary from Related Compounds

To provide a broader context for the potential hazards of the pyrazole class, the table below summarizes key safety and disposal information for 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one and analogous compounds. This data reinforces the decision to adopt a cautious and systematic disposal strategy.

Compound NameCAS NumberHazard StatementsKey Disposal Considerations
5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one 596844-18-7H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.
Pyrazole (General)288-13-1H302: Harmful if swallowed.H311: Toxic in contact with skin.H318: Causes serious eye damage.H412: Harmful to aquatic life with long lasting effects.[7]Do not let product enter drains. Dispose of contents/container to an approved waste disposal plant.[7]
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Do not empty into drains. Dispose of contents/container to an approved waste disposal plant.[3]
1H-Pyrazole-3,5-dicarboxylic acid monohydrate303180-11-2Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9]Waste is classified as hazardous. Dispose of in accordance with local regulations.[9]

Detailed Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense is always personal and environmental protection. The requirement for this level of PPE is directly linked to the compound's known hazards (H315, H319, H335).

  • Engineering Controls: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of dust.[10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[11]

  • Eye Protection: Use safety goggles or a face shield that meets appropriate government standards.[11]

  • Body Protection: A laboratory coat is mandatory. Consider a protective suit for larger quantities or in case of a spill.[11]

Step 2: Waste Segregation and Identification

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Classification: All waste containing 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one, including pure compound, reaction residues, and contaminated materials (e.g., weigh boats, pipette tips, gloves, absorbent pads), must be classified as hazardous chemical waste.[3][4]

  • Incompatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases unless a specific, validated neutralization protocol has been approved by your institution's Environmental Health and Safety (EHS) office.[6][12]

Step 3: Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a common and suitable choice.[3][13]

  • Labeling: The container must be clearly and accurately labeled at the time waste is first added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one"

    • The specific hazard warnings (e.g., "Irritant")

    • The date of accumulation

  • Container Status: Keep the waste container closed at all times, except when adding waste.[5]

Step 4: Storage and Accumulation

Designated storage prevents accidental exposure and ensures regulatory compliance.

  • Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and separate from general laboratory traffic.[3]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically-resistant secondary containment bin to mitigate leaks or spills.

Step 5: Final Disposal

The final step is the transfer of responsibility to certified professionals.

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

  • Documentation: Provide the disposal service with the full chemical name and any available safety information, such as a Safety Data Sheet (SDS) or a summary of known hazards. Chemical waste generators are legally responsible for the accurate classification of their waste.[5]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one.

G cluster_prep Preparation & Handling cluster_contain Containment Protocol cluster_storage Storage & Final Disposal start Waste Generated (e.g., unused solid, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood segregate Step 2: Classify as Hazardous Waste & Segregate hood->segregate container Step 3: Place in Compatible, Sealed Container segregate->container label_waste Label Container: 'Hazardous Waste' '5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one' 'Irritant' + Date container->label_waste storage Step 4: Store in Designated, Secure Accumulation Area label_waste->storage ehs Step 5: Contact EHS for Pickup storage->ehs end_node Final Disposal by Licensed Professional Service ehs->end_node hazard_node Known Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) hazard_node->ppe Justifies hazard_node->segregate Requires

Caption: Disposal workflow for 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one.

Emergency Procedures: Spill Response

In the event of a spill, a prepared response is critical to ensure safety.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are unsure how to proceed, contact your EHS office immediately.

  • Control and Contain (for minor spills): If you are trained and it is safe to do so, control the spill.

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as per your laboratory's established procedures.

  • Dispose: Seal and label the container with the spill cleanup materials as hazardous waste and arrange for its disposal.[5]

Conclusion

The proper disposal of 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one is a non-negotiable aspect of responsible research. By adhering to the principle of treating this compound as hazardous waste and following a systematic protocol of segregation, containerization, and professional disposal, you safeguard yourself, your colleagues, and the environment. This structured approach, grounded in a clear understanding of the compound's hazards, transforms a procedural necessity into a reflection of scientific excellence and deep-seated trust in our laboratory practices.

References

  • Veritrac 4045 Safety Data Sheet. Available from: [Link]

  • JETIR. Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Available from: [Link]

  • Arvia Technology. Pyrazole Wastewater Treatment. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Cole-Parmer. Chemical Compatibility Database. Available from: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.